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  • Product: 5-Bromo-2-piperidinonicotinic acid
  • CAS: 83655-70-3

Core Science & Biosynthesis

Foundational

A Comprehensive Spectroscopic Guide to 5-Bromo-2-piperidinonicotinic Acid: Structure Elucidation and Data Interpretation for the Modern Researcher

Introduction In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 5-Bromo-2-piperidinonicotinic acid, a substituted pyridine de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 5-Bromo-2-piperidinonicotinic acid, a substituted pyridine derivative, represents a scaffold of significant interest due to the prevalence of the nicotinic acid and piperidine moieties in a wide array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the spectroscopic properties of 5-Bromo-2-piperidinonicotinic acid, offering a predictive analysis based on established principles and data from analogous structures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this molecule and its derivatives. By delving into the causality behind experimental choices and fostering a self-validating system of protocols, this guide aims to uphold the highest standards of scientific integrity and expertise.

Molecular Structure

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 5-Bromo-2-piperidinonicotinic acid comprises a pyridine ring substituted at the 5-position with a bromine atom, at the 3-position with a carboxylic acid group, and at the 2-position with a piperidine ring.

Caption: Molecular Structure of 5-Bromo-2-piperidinonicotinic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of 5-Bromo-2-piperidinonicotinic acid in a solvent like DMSO-d₆ would exhibit distinct signals for the pyridine ring protons and the piperidine ring protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of 5-Bromo-2-piperidinonicotinic acid would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize the polar carboxylic acid and also allows for the observation of the acidic proton of the carboxyl group. The spectrum would be acquired on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 (Pyridine)~8.42d~2.0
H-6 (Pyridine)~9.05d~2.0
H-α (Piperidine)~2.80m-
H-β, γ (Piperidine)~1.50-1.70m-
COOH>13.0br s-

d = doublet, m = multiplet, br s = broad singlet

Interpretation of the Predicted ¹H NMR Spectrum

The downfield chemical shifts of the pyridine protons (H-4 and H-6) are characteristic of aromatic protons in an electron-deficient pyridine ring. The bromine atom at the 5-position and the carboxylic acid at the 3-position are electron-withdrawing groups, which further deshield the ring protons. The observed multiplicities would be doublets due to meta-coupling between H-4 and H-6, with a small coupling constant (J ≈ 2.0 Hz) typical for such interactions.

The protons of the piperidine ring are expected to appear in the upfield region of the spectrum. The α-protons (adjacent to the nitrogen) will be the most deshielded of the piperidine protons due to the inductive effect of the nitrogen atom, appearing as a multiplet around 2.80 ppm. The β and γ-protons will appear as a complex multiplet in the range of 1.50-1.70 ppm. The broad singlet for the carboxylic acid proton at a very downfield chemical shift (>13.0 ppm) is characteristic of a carboxylic acid dimerized through hydrogen bonding, a common occurrence in concentrated solutions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. Each unique carbon atom in 5-Bromo-2-piperidinonicotinic acid will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be acquired using the same sample prepared for the ¹H NMR experiment. A standard proton-decoupled ¹³C NMR experiment would be performed on a 100 MHz or higher spectrometer. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~166
C-2 (Pyridine)~150
C-6 (Pyridine)~153
C-4 (Pyridine)~137
C-3 (Pyridine)~127
C-5 (Pyridine)~124
C-α (Piperidine)~47
C-β (Piperidine)~27
C-γ (Piperidine)~25
Interpretation of the Predicted ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, around 166 ppm, which is a characteristic region for this functional group. The pyridine ring carbons will appear in the aromatic region of the spectrum. The carbon atom attached to the nitrogen (C-2 and C-6) are typically the most deshielded in a pyridine ring.[1] The presence of the electron-withdrawing bromine atom at C-5 will influence the chemical shifts of the adjacent carbons. The carbon directly bonded to bromine (C-5) is expected to be shielded compared to an unsubstituted carbon due to the "heavy atom effect", while the other ring carbons will be deshielded. The piperidine carbons will appear in the aliphatic region, with the α-carbon being the most deshielded due to its proximity to the nitrogen atom.[2]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

For a compound like 5-Bromo-2-piperidinonicotinic acid, Electrospray Ionization (ESI) would be a suitable ionization technique, given the presence of the polar carboxylic acid and the basic nitrogen of the piperidine. The analysis would be performed on a high-resolution mass spectrometer to obtain accurate mass measurements.

Predicted Mass Spectrometry Data
Ion Predicted m/z Interpretation
[M+H]⁺285.0288 / 287.0267Molecular ion with ¹H, showing isotopic pattern for one bromine atom
[M-H]⁻283.0132 / 285.0111Molecular ion without ¹H, showing isotopic pattern for one bromine atom
[M-COOH]⁺240.0233 / 242.0212Loss of the carboxylic acid group
Interpretation of the Predicted Mass Spectrum

A key feature in the mass spectrum of 5-Bromo-2-piperidinonicotinic acid will be the presence of a pair of peaks for the molecular ion, separated by two mass units and with nearly equal intensity. This is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The high-resolution mass measurement of the molecular ion can be used to confirm the elemental composition of the molecule. A common fragmentation pathway would be the loss of the carboxylic acid group as COOH (45 Da), leading to a significant fragment ion.

Figure 2: Predicted ESI-MS Fragmentation M [M+H]⁺ m/z = 285/287 F1 [M-COOH]⁺ m/z = 240/242 M->F1 - COOH

Caption: Predicted key fragmentation in ESI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

The IR spectrum of solid 5-Bromo-2-piperidinonicotinic acid can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This method requires minimal sample preparation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Mode
2500-3300Broad, StrongO-H stretch (carboxylic acid)
2850-2950MediumC-H stretch (piperidine)
~1700StrongC=O stretch (carboxylic acid)
~1600MediumC=C and C=N stretch (pyridine ring)
~1300MediumC-N stretch
Below 1000Medium-WeakC-Br stretch
Interpretation of the Predicted IR Spectrum

The IR spectrum will be dominated by a very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[3][4] The strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The C-H stretching vibrations of the piperidine ring will appear in the 2850-2950 cm⁻¹ region. The characteristic absorptions for the pyridine ring (C=C and C=N stretching) are expected around 1600 cm⁻¹. The C-N and C-Br stretching vibrations will be found in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

A dilute solution of 5-Bromo-2-piperidinonicotinic acid in a suitable solvent, such as ethanol or methanol, would be prepared. The UV-Vis spectrum would be recorded from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

Predicted UV-Vis Absorption
Solvent Predicted λmax (nm) Electronic Transition
Ethanol~270-280π → π*
Interpretation of the Predicted UV-Vis Spectrum

The pyridine ring is a chromophore that absorbs in the UV region. The substituents on the ring will influence the position of the absorption maximum (λmax). The presence of the bromine atom, carboxylic acid, and the piperidine ring is expected to cause a bathochromic (red) shift compared to unsubstituted pyridine. The main absorption band is anticipated to be in the 270-280 nm range, corresponding to a π → π* electronic transition within the aromatic system.

Conclusion

This comprehensive guide provides a detailed, predictive analysis of the key spectroscopic data for 5-Bromo-2-piperidinonicotinic acid. By synthesizing information from structurally related compounds and applying fundamental spectroscopic principles, we have established a robust framework for the identification and characterization of this molecule. The presented protocols and interpretations for ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy offer a self-validating approach for researchers. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical analysis and drug development, ensuring the structural integrity of novel compounds.

References

  • Proton NMR Spectrum for Nicotinic Acid - Chemistry Stack Exchange. (2017). Retrieved from [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 757-768.
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  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]

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Exploratory

1H NMR and 13C NMR spectra of 5-Bromo-2-piperidinonicotinic acid

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-2-piperidinonicotinic Acid Abstract This technical guide provides a comprehensive theoretical analysis and prediction of the ¹H and ¹³C Nucle...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-2-piperidinonicotinic Acid

Abstract

This technical guide provides a comprehensive theoretical analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Bromo-2-piperidinonicotinic acid. This molecule, incorporating a substituted pyridine ring, a carboxylic acid, and a piperidinone moiety, represents a scaffold of interest for researchers in medicinal chemistry and drug development. Given the paramount importance of unambiguous structural characterization, this document serves as a predictive framework for scientists working with this or structurally similar compounds. By deconstructing the molecule into its constituent functional groups and applying established principles of NMR spectroscopy, we will predict the chemical shifts, multiplicities, and coupling constants. This guide also outlines a robust experimental protocol for the acquisition of high-quality NMR data, ensuring that theoretical predictions can be reliably validated in a laboratory setting.

Molecular Structure and its Influence on NMR Spectra

The accurate interpretation of an NMR spectrum is fundamentally rooted in a thorough understanding of the molecule's electronic and structural properties. 5-Bromo-2-piperidinonicotinic acid is a complex molecule featuring distinct chemical environments that will be clearly differentiated in its NMR spectra. The key components influencing the spectral output are the brominated nicotinic acid core and the N-linked 2-piperidinone substituent.

  • Nicotinic Acid Core : The pyridine ring is an electron-deficient aromatic system. The nitrogen atom and the carboxylic acid group at position 3 are both strongly electron-withdrawing, which significantly deshields the ring protons and carbons. This effect causes their signals to appear at a lower field (higher ppm) compared to benzene.

  • Bromine Substituent : Located at the 5-position, the bromine atom exerts a dual influence. Its electronegativity results in a deshielding inductive effect on nearby atoms. The magnitude of this effect diminishes with distance.[1]

  • 2-Piperidinone Substituent : This is an N-acyl piperidine, essentially a cyclic amide (a lactam), attached to the pyridine ring at the 2-position. The amide nitrogen's lone pair can participate in resonance with the pyridine ring, while the amide carbonyl group is electron-withdrawing. The aliphatic protons of the piperidinone ring will have chemical shifts characteristic of saturated heterocycles, influenced by their proximity to the nitrogen and carbonyl groups.

The interplay of these electronic effects—induction and resonance—determines the precise chemical shift of each nucleus.

Caption: Molecular structure of 5-Bromo-2-piperidinonicotinic acid with atom numbering.

Predicted ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum is based on the additive effects of the substituents on the nicotinic acid and piperidinone frameworks. We will use DMSO-d₆ as the reference solvent, as it is effective at dissolving polar compounds and allows for the observation of exchangeable protons like those in carboxylic acids and amides.

Aromatic Region (Pyridine Ring)

The pyridine ring bears two protons, H-4 and H-6.

  • H-6 : This proton is ortho to the ring nitrogen (N-1), which is strongly deshielding. It is also meta to the bromine at C-5. Protons ortho to a pyridine nitrogen typically appear far downfield.[2] We predict its signal to be a doublet due to coupling with H-4.

  • H-4 : This proton is meta to the ring nitrogen and ortho to the bromine at C-5. It is also meta to the carboxylic acid group. It will appear as a doublet due to meta-coupling with H-6. The typical value for a four-bond meta-coupling in a pyridine ring is small, around 2-3 Hz.[3]

Aliphatic Region (Piperidinone Ring)

The piperidinone ring contains three distinct methylene (CH₂) groups and one NH proton.

  • H-3' and H-5' : These two sets of protons are adjacent to other methylene groups and will likely appear as complex multiplets, possibly overlapping.

  • H-6' : These protons are adjacent to the amide nitrogen (N'). They will be deshielded and are expected to appear as a triplet, coupling with the H-5' protons.

  • H-4' : These protons are beta to both the nitrogen and the carbonyl group and are expected to be the most upfield of the piperidinone protons, likely appearing as a multiplet.

  • N'-H : The amide proton signal is often broad due to quadrupolar relaxation and exchange. Its chemical shift can be variable.

Exchangeable Protons
  • COOH : The carboxylic acid proton is highly deshielded and acidic. It will appear as a very broad singlet at a significantly downfield chemical shift, typically >10 ppm.[4]

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale
COOH> 12.0broad sN/AHighly acidic proton.[4]
H-68.8 - 9.0dJH6-H4 ≈ 2-3 HzOrtho to pyridine N, meta to Br.[2][3]
H-48.4 - 8.6dJH4-H6 ≈ 2-3 HzMeta to pyridine N, ortho to Br.[3]
N'-H (Piperidinone)7.5 - 8.5broad sN/AAmide proton, variable shift.
H-6'3.5 - 3.8t~6-7 HzAlpha to amide nitrogen.
H-3'2.3 - 2.6m-Alpha to amide carbonyl.
H-5'1.8 - 2.1m-Aliphatic CH₂.
H-4'1.8 - 2.1m-Aliphatic CH₂.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be predicted using similar principles. The signals for quaternary carbons (those not attached to any protons) are expected to be of lower intensity. The spectrum will be acquired with broadband proton decoupling, so all signals will appear as singlets.

Aromatic & Carbonyl Carbons
  • C=O (Carboxylic Acid) : The carbonyl carbon of the carboxylic acid will be highly deshielded, typically appearing in the 165-175 ppm range.[5]

  • C=O (Amide) : The amide carbonyl carbon (C-2') will also be very downfield, often in a similar or slightly more upfield region than the carboxylic acid, around 170-175 ppm.[6]

  • Pyridine Ring Carbons :

    • C-2 & C-6 : Carbons adjacent to the pyridine nitrogen are significantly deshielded.[7] C-2, being attached to the piperidinone, and C-6 will appear far downfield.

    • C-3 : Attached to the electron-withdrawing carboxylic acid group, this quaternary carbon will be deshielded.

    • C-5 : This carbon is directly attached to bromine. The "heavy atom effect" can sometimes cause a slight shielding, but its position in the electron-deficient ring will still place it in the aromatic region.

    • C-4 : This carbon, bearing a proton, will be influenced by the adjacent bromine and carboxylic acid groups.

Aliphatic Carbons (Piperidinone Ring)

The three distinct methylene carbons of the piperidinone ring will appear in the aliphatic region of the spectrum.

  • C-6' : Alpha to the nitrogen, this carbon will be the most deshielded of the aliphatic carbons.

  • C-2' : This is the amide carbonyl, discussed above.

  • C-3' : Alpha to the carbonyl group.

  • C-4' & C-5' : These carbons are further from the heteroatoms and will appear more upfield.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Amide, C-2')170 - 175Amide carbonyl carbon.[6]
C=O (Acid)165 - 170Carboxylic acid carbonyl carbon.[5]
C-2155 - 160Quaternary, adjacent to N and substituted.
C-6150 - 155Adjacent to pyridine N.[7]
C-4140 - 145Influenced by adjacent Br and COOH.
C-3130 - 135Quaternary, attached to COOH.
C-5115 - 120Attached to Bromine.
C-6'40 - 45Alpha to amide nitrogen.
C-3'30 - 35Alpha to amide carbonyl.
C-5'20 - 25Aliphatic CH₂.
C-4'20 - 25Aliphatic CH₂.

Experimental Protocol for NMR Data Acquisition

To validate the predicted spectra, a standardized and rigorous experimental approach is essential. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR data.

Methodology Workflow

A 1. Sample Preparation ~10-20 mg of compound in ~0.7 mL DMSO-d6 B 2. Spectrometer Setup Tune and shim instrument (e.g., 400 MHz spectrometer) A->B C 3. 1H NMR Acquisition - Set spectral width (~16 ppm) - 16-32 scans - Relaxation delay (d1) = 2s B->C D 4. 13C NMR Acquisition - Proton decoupled (CPD) - Set spectral width (~220 ppm) - 1024-2048 scans - Relaxation delay (d1) = 2s B->D E 5. Data Processing - Fourier Transform - Phase and baseline correction - Calibrate to solvent peak (DMSO @ 2.50 ppm) C->E D->E F 6. Spectral Analysis - Integrate 1H signals - Assign peaks based on prediction - Analyze coupling constants E->F

Caption: Standard workflow for NMR spectral acquisition and analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of 5-Bromo-2-piperidinonicotinic acid.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the polar compound and to allow for the observation of the acidic COOH and amide NH protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Configuration:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

    • Perform automated or manual shimming procedures to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

    • Tune the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition:

    • Load a standard one-pulse proton experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 16 ppm).

    • Set the number of scans (NS) to 16 or 32 for good signal-to-noise ratio.

    • Use a relaxation delay (d1) of at least 2 seconds to allow for full magnetization recovery, ensuring accurate integration.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Spectrum Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Use a relaxation delay (d1) of 2 seconds.

    • Acquire the FID.

  • Data Processing and Analysis:

    • Apply a Fourier transform to both FIDs to convert the time-domain data into frequency-domain spectra.

    • Carefully phase the spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants.

    • Compare the experimental spectra to the predicted data for peak assignment and structural confirmation.

Conclusion

This guide provides a detailed, theory-driven prediction of the ¹H and ¹³C NMR spectra of 5-Bromo-2-piperidinonicotinic acid. By understanding the electronic contributions of the bromine, carboxylic acid, and piperidinone functionalities, researchers can anticipate the key features of the NMR spectra, including the downfield shifts of the aromatic protons and the characteristic patterns of the aliphatic ring system. The provided experimental protocol offers a reliable method for obtaining high-resolution data for structural verification. This predictive and methodological framework serves as an essential tool for scientists engaged in the synthesis and characterization of novel heterocyclic compounds for pharmaceutical and materials science applications.

References

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Foundational

The Pharmacological Potential of 5-Bromo-2-piperidinonicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: A Strategic Approach to Novel Compound Design In the landscape of modern drug discovery, the rational design of hybrid molecules that combine established pharmacophores is a cornerstone of innovation. This...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Novel Compound Design

In the landscape of modern drug discovery, the rational design of hybrid molecules that combine established pharmacophores is a cornerstone of innovation. This technical guide delves into the prospective biological activities of a novel class of compounds: 5-Bromo-2-piperidinonicotinic acid derivatives. By dissecting the known pharmacological profiles of their constituent moieties—the brominated nicotinic acid core and the versatile piperidine ring—we can construct a compelling hypothesis for their therapeutic potential and outline a rigorous experimental framework for its validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation therapeutics.

The nicotinic acid (niacin, vitamin B3) scaffold is a well-established player in medicinal chemistry, with its derivatives exhibiting a broad spectrum of activities, including antimicrobial and antitubercular effects.[1][2][3] The introduction of a bromine atom at the 5-position can significantly modulate the electronic properties of the pyridine ring, potentially enhancing binding affinities and altering metabolic stability. On the other hand, the piperidine ring is a ubiquitous structural motif found in numerous FDA-approved drugs and natural alkaloids, recognized for its role in conferring potent and diverse biological activities, most notably in the realm of oncology.[4][5][6]

The strategic combination of these two pharmacophores into a single molecular entity, 5-Bromo-2-piperidinonicotinic acid, presents an exciting opportunity for the discovery of novel therapeutic agents. This guide will explore the anticipated biological activities, propose putative mechanisms of action, and provide detailed experimental protocols to systematically evaluate these hypotheses.

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive literature surrounding nicotinic acid and piperidine derivatives, we can logically infer several potential biological activities for 5-Bromo-2-piperidinonicotinic acid derivatives.

Anticancer Potential: A Multi-faceted Approach

The piperidine moiety is a hallmark of many successful anticancer agents.[5][6][7] Its incorporation into the 5-bromonicotinic acid scaffold could yield derivatives with potent antiproliferative and cytotoxic effects against a range of cancer cell lines.

Putative Mechanisms of Action:

  • EGFR Tyrosine Kinase Inhibition: Derivatives of 5-bromoindole-2-carboxylic acid have been reported as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9][10] The structural similarities suggest that 5-Bromo-2-piperidinonicotinic acid derivatives could also bind to the ATP-binding site of EGFR, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

  • Induction of Apoptosis: Many piperidine-containing compounds exert their anticancer effects by inducing programmed cell death (apoptosis).[4] This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.[4]

  • Cell Cycle Arrest: The inhibition of key cell cycle regulators is another established anticancer mechanism. Piperidine derivatives have been shown to cause cell cycle arrest at different phases, thereby preventing cancer cell division.[4]

The following diagram illustrates the potential mechanism of EGFR inhibition:

EGFR_Inhibition Derivative 5-Bromo-2-piperidinonicotinic Acid Derivative EGFR EGFR Tyrosine Kinase Domain (ATP Binding Site) Derivative->EGFR Binds and Inhibits Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Inhibition of Phosphorylation ATP ATP ATP->EGFR Blocked Apoptosis Apoptosis Downstream->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest Leads to

Caption: Proposed mechanism of EGFR inhibition by 5-Bromo-2-piperidinonicotinic acid derivatives.

Antimicrobial Activity: A Broad-Spectrum Potential

Nicotinic acid and its derivatives have a documented history of antimicrobial activity against a variety of pathogens, including bacteria and fungi.[1][11] This inherent activity of the core structure, potentially enhanced by the lipophilicity and structural features of the piperidine substituent, suggests that 5-Bromo-2-piperidinonicotinic acid derivatives could be effective antimicrobial agents.

Putative Mechanisms of Action:

  • Inhibition of Biofilm Formation: Nicotinic acid has been shown to inhibit biofilm formation in bacteria such as Streptococcus pneumoniae.[11] Biofilms are a major contributor to antibiotic resistance, and their disruption is a key therapeutic strategy.

  • Disruption of Microbial Cell Membranes: The lipophilic nature of the piperidine ring could facilitate the interaction of the derivatives with the lipid bilayers of microbial cell membranes, leading to their disruption and subsequent cell death.

  • Inhibition of Essential Enzymes: The nicotinic acid moiety could act as an antimetabolite, interfering with essential metabolic pathways in microorganisms.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a systematic and rigorous experimental approach is essential. The following protocols provide a framework for the initial screening and characterization of 5-Bromo-2-piperidinonicotinic acid derivatives.

In Vitro Anticancer Activity Assessment

a) Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to assess the cytotoxic effects of the synthesized derivatives on various cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of the test compounds in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

b) Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat the cancer cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

The following diagram outlines the workflow for in vitro anticancer activity screening:

Anticancer_Workflow Start Synthesized Derivatives MTT MTT Cell Viability Assay (Determine IC50 values) Start->MTT Active_Compounds Identify Active Compounds MTT->Active_Compounds Apoptosis_Assay Annexin V-FITC/PI Apoptosis Assay Active_Compounds->Apoptosis_Assay [IC50 < 10 µM] Mechanism_Studies Further Mechanistic Studies (e.g., Western Blot for EGFR phosphorylation, Cell Cycle Analysis) Apoptosis_Assay->Mechanism_Studies

Caption: Experimental workflow for evaluating the in vitro anticancer activity.

In Vitro Antimicrobial Activity Assessment

a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.[2]

  • Serial Dilution: Serially dilute the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation and Interpretation

All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of 5-Bromo-2-piperidinonicotinic Acid Derivatives against Human Cancer Cell Lines

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)
Derivative 1
Derivative 2
...
Doxorubicin

Table 2: Minimum Inhibitory Concentration (MIC) of 5-Bromo-2-piperidinonicotinic Acid Derivatives against Pathogenic Microorganisms

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1
Derivative 2
...
Ciprofloxacin
Fluconazole

Conclusion and Future Directions

The exploration of 5-Bromo-2-piperidinonicotinic acid derivatives represents a promising avenue for the discovery of novel therapeutic agents with potential anticancer and antimicrobial activities. The scientific rationale presented in this guide, based on the established pharmacology of the constituent moieties, provides a strong foundation for initiating a comprehensive drug discovery program.

The proposed experimental workflows offer a clear and logical path for the synthesis, screening, and mechanistic evaluation of these compounds. Promising lead compounds identified through these initial studies can then be advanced to more detailed preclinical evaluations, including in vivo efficacy studies in relevant animal models and comprehensive ADME/Tox profiling. The modular nature of the core structure also allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Through a dedicated and systematic research effort, 5-Bromo-2-piperidinonicotinic acid derivatives have the potential to yield novel and effective treatments for a range of human diseases.

References

  • Al-Ostath, A. I. A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available at: [Link]

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  • Li, Y., et al. (2020). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH. Available at: [Link]

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Exploratory

The Emerging Potential of 5-Bromo-2-piperidinonicotinic Acid: A Privileged Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the ever-evolving landscape of medicinal chemistry, the quest for novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. This guide introduces the 5-Bromo-2-piperidinonicotinic acid core, a hitherto underexplored scaffold poised to address this need. By strategically combining the well-established pharmacophoric features of the piperidine ring, a ubiquitous motif in numerous FDA-approved drugs, with the versatile chemical handles of 5-bromonicotinic acid, this scaffold presents a compelling platform for the development of next-generation therapeutics. This document provides a comprehensive overview of the rationale behind its design, a proposed synthetic strategy, and a forward-looking perspective on its potential applications in various therapeutic areas, grounded in the established biological significance of its constituent fragments.

Introduction: The Rationale for a Novel Scaffold

The piperidine moiety is a cornerstone of medicinal chemistry, present in a wide array of clinically successful drugs targeting the central nervous system, cancer, and infectious diseases.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile scaffold for introducing diverse substituents that can modulate biological activity and pharmacokinetic profiles.[1] The piperidinone ring, a lactam derivative of piperidine, retains these advantageous properties while introducing a polar carbonyl group that can participate in additional hydrogen bonding interactions with biological targets.[3]

On the other hand, 5-bromonicotinic acid is a valuable building block in drug discovery, offering two distinct points for chemical modification: the bromine atom and the carboxylic acid.[4] The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures, while the carboxylic acid can be readily derivatized to form amides, esters, and other functional groups to probe structure-activity relationships (SAR).[4]

The strategic fusion of these two key pharmacophores into the 5-Bromo-2-piperidinonicotinic acid scaffold (Figure 1) creates a molecule with significant potential for library synthesis and the discovery of novel bioactive agents. The bromine atom at the 5-position of the nicotinic acid ring can be exploited for late-stage functionalization, allowing for the rapid generation of a diverse library of analogs from a common intermediate. The piperidinone ring, attached at the 2-position, can serve as a key interaction domain with biological targets, while the carboxylic acid at the 3-position provides another handle for modification or can act as a crucial binding group.

digraph "Figure_1_Scaffold_Rationale" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Figure 1: Rationale for the design of the 5-Bromo-2-piperidinonicotinic acid scaffold.

Proposed Synthetic Strategy: A Chemically Sound and Versatile Approach

While no specific synthesis for 5-Bromo-2-piperidinonicotinic acid has been reported in the literature, a plausible and versatile synthetic route can be proposed based on established organic chemistry principles. The following multi-step synthesis (Figure 2) is designed to be robust and amenable to the generation of a diverse library of analogs.

digraph "Figure_2_Synthetic_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Figure 2: Proposed synthetic workflow for 5-Bromo-2-piperidinonicotinic acid.

Step-by-Step Experimental Protocol

Step 1: Esterification of 5-Bromonicotinic Acid

The synthesis commences with the protection of the carboxylic acid functionality of commercially available 5-bromonicotinic acid. A standard esterification protocol is employed.

  • Reagents: 5-Bromonicotinic acid, Methanol (anhydrous), Thionyl chloride or Sulfuric acid (catalytic).

  • Procedure:

    • Suspend 5-bromonicotinic acid in anhydrous methanol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromonicotinate.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with 2-Piperidinone

The key step in this synthesis is the nucleophilic aromatic substitution of a halogen at the 2-position of the pyridine ring with 2-piperidinone. To achieve this, a precursor with a suitable leaving group at the 2-position is required. An efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, which involves the reaction of methyl 2,6-dichloropyridine-3-carboxylate with nucleophiles.[5] A similar strategy can be adopted here.

  • Reagents: Methyl 2-chloro-5-bromonicotinate (can be synthesized from 2-hydroxy-5-bromonicotinic acid), 2-Piperidinone, a strong base (e.g., Sodium hydride), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • To a solution of 2-piperidinone in anhydrous DMF, add sodium hydride portion-wise at 0°C.

    • Stir the mixture at room temperature for 30 minutes to form the corresponding sodium salt.

    • Add a solution of methyl 2-chloro-5-bromonicotinate in DMF dropwise to the reaction mixture.

    • Heat the reaction at 80-100°C and monitor its progress by TLC.

    • After completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry, and concentrate.

    • Purify the crude product by column chromatography to obtain methyl 5-bromo-2-(2-oxopiperidin-1-yl)nicotinate.

Step 3: Hydrolysis of the Ester

The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester.

  • Reagents: Methyl 5-bromo-2-(2-oxopiperidin-1-yl)nicotinate, Lithium hydroxide or Sodium hydroxide, a mixture of THF and water.

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 3-4 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 5-Bromo-2-piperidinonicotinic acid.

Potential Therapeutic Applications: A Landscape of Opportunity

The structural features of 5-Bromo-2-piperidinonicotinic acid suggest a broad range of potential therapeutic applications. The following sections explore some of the most promising areas, drawing parallels from the known biological activities of its constituent fragments and structurally related molecules.

Oncology

The piperidinone scaffold is a component of several potent anti-cancer agents.[6] For instance, certain piperidinone derivatives have shown activity against various cancer cell lines, including lung, breast, and ovarian cancer.[6] The mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth and proliferation. The 5-Bromo-2-piperidinonicotinic acid scaffold could be decorated with various substituents via Suzuki or other cross-coupling reactions at the bromine position to generate libraries of compounds for screening against a panel of cancer cell lines and relevant kinases.

digraph "Figure_3_Oncology_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Figure 3: Potential inhibition of oncogenic signaling pathways.

Central Nervous System (CNS) Disorders

Piperidine derivatives are well-represented among drugs targeting the CNS.[1] The ability of the piperidine ring to cross the blood-brain barrier makes it an attractive scaffold for the development of drugs for neurological and psychiatric disorders. The 5-Bromo-2-piperidinonicotinic acid core could be explored for its potential as a modulator of various CNS targets, such as dopamine and serotonin receptors, by analogy to known piperidine-containing CNS drugs.[5]

Antimicrobial Agents

The emergence of antibiotic resistance is a major global health threat, necessitating the development of novel antimicrobial agents. Piperidin-4-one derivatives have been reported to exhibit significant antibacterial and antifungal activities.[7] The 5-Bromo-2-piperidinonicotinic acid scaffold provides a template for the synthesis of new compounds with potential antimicrobial properties. The bromine atom can be functionalized with various heterocyclic or aromatic groups known to enhance antimicrobial potency.

Structure-Activity Relationship (SAR) and Bioisosterism

The design of the 5-Bromo-2-piperidinonicotinic acid scaffold is also rooted in the principles of bioisosterism.[8] The piperidinone moiety can be considered a bioisostere of other cyclic or acyclic groups that have been successfully incorporated into nicotinic acid-based drugs. Bioisosteric replacement is a powerful strategy in drug design to modulate physicochemical properties, improve potency, and reduce toxicity.[9]

A systematic exploration of the SAR of this scaffold would involve:

  • Modification at the 5-position: A wide range of aryl, heteroaryl, and alkyl groups can be introduced via cross-coupling reactions to probe the effect of steric and electronic properties on biological activity.

  • Derivatization of the carboxylic acid: Conversion to amides, esters, and other bioisosteres of carboxylic acids can modulate the acidity and hydrogen bonding capacity of this group, which is often crucial for target binding.[10]

  • Substitution on the piperidinone ring: The piperidinone ring itself can be substituted at various positions to explore the impact of additional functional groups on potency and selectivity.

Modification Site Synthetic Strategy Rationale for Modification
5-Position (Bromo)Suzuki, Sonogashira, Buchwald-Hartwig cross-couplingExplore steric and electronic effects; introduce new binding motifs.
3-Position (Carboxylic Acid)Amide coupling, esterification, conversion to bioisosteres (e.g., tetrazole)Modulate acidity, improve cell permeability, introduce new H-bonding interactions.[10]
Piperidinone RingSynthesis of substituted 2-piperidinones as starting materialsIntroduce chirality, modulate conformation, explore additional binding pockets.

Conclusion and Future Directions

The 5-Bromo-2-piperidinonicotinic acid scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Its rational design, which combines the favorable properties of the piperidine and 5-bromonicotinic acid moieties, coupled with a plausible and versatile synthetic route, makes it an attractive platform for the generation of diverse chemical libraries. The potential for this scaffold to yield novel therapeutics in oncology, CNS disorders, and infectious diseases is significant and warrants further investigation. Future work should focus on the successful synthesis of the core scaffold and the subsequent generation and screening of a diverse library of analogs to unlock its full therapeutic potential.

References

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  • Comins, D. L., & Schilling, S. (1997). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. The Journal of Organic Chemistry, 62(11), 3680-3681.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

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Protocols & Analytical Methods

Method

Introduction: The Significance of Substituted Nicotinic Acids in Medicinal Chemistry

An In-Depth Guide to the Synthesis of 5-Bromo-2-piperidinonicotinic Acid: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals 5-Bromo-2-piperidinonicotinic acid is a heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 5-Bromo-2-piperidinonicotinic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-2-piperidinonicotinic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The nicotinic acid scaffold is a well-established pharmacophore, and its derivatization allows for the exploration of vast chemical space to modulate biological activity. The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the synthesis of complex biaryl structures.[1] The piperidine moiety at the 2-position can significantly influence the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, while also providing a key interaction point with biological targets.

Substituted nicotinic acid derivatives have been instrumental in the development of a range of therapeutic agents, including inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial in cancer therapy.[1] The structural motifs present in 5-Bromo-2-piperidinonicotinic acid are found in molecules targeting a variety of diseases, underscoring the importance of robust and well-documented synthetic routes to access this and related compounds. This guide provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for the preparation of 5-Bromo-2-piperidinonicotinic acid, aimed at empowering researchers in their drug development endeavors.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-Bromo-2-piperidinonicotinic acid can be efficiently achieved through a two-step process, commencing with the commercially available and relatively inexpensive nicotinic acid. The overall strategy involves:

  • Electrophilic Bromination: The first step is the regioselective bromination of the pyridine ring of nicotinic acid at the 5-position. This is a well-established transformation.[2]

  • Nucleophilic Aromatic Substitution (SNA The second and key step is the introduction of the piperidine moiety at the 2-position. This is accomplished via a nucleophilic aromatic substitution reaction on an activated precursor. To facilitate this, the 5-bromonicotinic acid is first converted to its methyl ester. The electron-withdrawing nature of the ester group, in conjunction with the inherent electron deficiency of the pyridine ring, activates the 2-position for nucleophilic attack by piperidine. An alternative approach involves a copper-catalyzed Ullmann-type C-N coupling reaction, which can offer milder reaction conditions.[3][4]

The overall synthetic workflow is depicted below:

Synthetic_Workflow Nicotinic_Acid Nicotinic Acid Step1 Step 1: Bromination Nicotinic_Acid->Step1 5-Bromonicotinic_Acid 5-Bromonicotinic Acid Step1->5-Bromonicotinic_Acid Step2 Step 2: Esterification 5-Bromonicotinic_Acid->Step2 Methyl_5-bromonicotinate Methyl 5-bromonicotinate Step2->Methyl_5-bromonicotinate Step3 Step 3: Nucleophilic Aromatic Substitution Methyl_5-bromonicotinate->Step3 Methyl_5-Bromo-2-piperidinonicotinate Methyl 5-Bromo-2-piperidinonicotinate Step3->Methyl_5-Bromo-2-piperidinonicotinate Step4 Step 4: Hydrolisis Methyl_5-Bromo-2-piperidinonicotinate->Step4 Final_Product 5-Bromo-2-piperidinonicotinic acid Step4->Final_Product

Caption: Overall synthetic workflow for 5-Bromo-2-piperidinonicotinic acid.

Detailed Experimental Protocols

Part 1: Synthesis of 5-Bromonicotinic Acid

This protocol is adapted from established procedures for the direct bromination of nicotinic acid.[1][2] Thionyl chloride is used as both a reagent and a solvent, and a Lewis acid catalyst can be employed to enhance the reaction rate.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
Nicotinic AcidC₆H₅NO₂123.1120.0 g0.162
Thionyl ChlorideSOCl₂118.97100 mL-
BromineBr₂159.819.2 mL0.178
Iron Powder (catalyst)Fe55.851.0 g-

Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution to neutralize HBr and SO₂ byproducts), and a dropping funnel, add nicotinic acid (20.0 g, 0.162 mol) and iron powder (1.0 g).

  • Carefully add thionyl chloride (100 mL) to the flask.

  • Heat the mixture to 70-80°C under stirring.

  • Add bromine (9.2 mL, 0.178 mol) dropwise from the dropping funnel over a period of 2 hours.

  • After the addition is complete, increase the temperature to reflux (approximately 110-120°C) and maintain for 10-14 hours.[2] The reaction progress can be monitored by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker in a well-ventilated fume hood to hydrolyze the excess thionyl chloride.

  • Adjust the pH of the resulting solution to 2.5-3.0 with a concentrated inorganic base solution (e.g., 10 M NaOH) to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 5-bromonicotinic acid.

  • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Part 2: Synthesis of Methyl 5-bromonicotinate

Esterification of the carboxylic acid is a standard procedure to prevent its interference in the subsequent nucleophilic substitution step and to further activate the ring.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
5-Bromonicotinic AcidC₆H₄BrNO₂202.0120.2 g0.100
MethanolCH₃OH32.04200 mL-
Sulfuric Acid (conc.)H₂SO₄98.082 mL-

Protocol:

  • Suspend 5-bromonicotinic acid (20.2 g, 0.100 mol) in methanol (200 mL) in a 500 mL round-bottom flask.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-bromonicotinate as a solid. This product is often of sufficient purity for the next step.

Part 3: Synthesis of Methyl 5-Bromo-2-piperidinonicotinate via SNAr

This step involves the nucleophilic displacement of a suitable leaving group at the 2-position by piperidine. Here we will proceed from the methyl 5-bromonicotinate.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
Methyl 5-bromonicotinateC₇H₆BrNO₂216.0310.8 g0.050
PiperidineC₅H₁₁N85.159.9 mL0.100
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-
Potassium CarbonateK₂CO₃138.2113.8 g0.100

Protocol A: Conventional Heating

  • To a 250 mL round-bottom flask, add methyl 5-bromonicotinate (10.8 g, 0.050 mol), piperidine (9.9 mL, 0.100 mol), and potassium carbonate (13.8 g, 0.100 mol) in DMF (100 mL).

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (500 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with water (3 x 100 mL) and brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield methyl 5-bromo-2-piperidinonicotinate.

Protocol B: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[5]

  • In a microwave-safe reaction vessel, combine methyl 5-bromonicotinate (2.16 g, 0.010 mol), piperidine (1.98 mL, 0.020 mol), and potassium carbonate (2.76 g, 0.020 mol) in DMF (20 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 150°C for 30-60 minutes.

  • After cooling, perform the same workup and purification as described in Protocol A.

Part 4: Hydrolysis to 5-Bromo-2-piperidinonicotinic Acid

The final step is the saponification of the methyl ester to the desired carboxylic acid.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
Methyl 5-Bromo-2-piperidinonicotinateC₁₂H₁₅BrN₂O₂300.169.0 g0.030
Lithium Hydroxide MonohydrateLiOH·H₂O41.962.5 g0.060
Tetrahydrofuran (THF)C₄H₈O72.1190 mL-
WaterH₂O18.0230 mL-

Protocol:

  • Dissolve methyl 5-bromo-2-piperidinonicotinate (9.0 g, 0.030 mol) in a mixture of THF (90 mL) and water (30 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (2.5 g, 0.060 mol) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-Bromo-2-piperidinonicotinic acid.

Characterization and Expected Results

The final product, 5-Bromo-2-piperidinonicotinic acid, should be characterized by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): The expected spectrum would show signals for the piperidine protons, typically in the range of δ 1.5-1.7 ppm (m, 6H) and δ 3.1-3.3 ppm (m, 4H). The two aromatic protons on the pyridine ring would appear as doublets in the aromatic region, likely around δ 8.0-8.5 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (> δ 12 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include those for the piperidine carbons (~δ 24, 25, 45 ppm), the pyridine ring carbons (in the range of δ 110-160 ppm), and the carboxylic acid carbonyl (~δ 165-170 ppm).

  • IR (ATR, cm⁻¹): Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and C-N and C-Br stretches at lower wavenumbers.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₁H₁₃BrN₂O₂: m/z [M+H]⁺ = 285.02, 287.02 (due to bromine isotopes).

Safety Precautions

  • Thionyl chloride and bromine are highly corrosive and toxic. Handle these reagents only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The reaction of thionyl chloride with water is highly exothermic and releases toxic gases (HCl and SO₂). Quenching should be done slowly and carefully on ice.

  • Concentrated acids and bases are corrosive. Handle with care.

  • DMF is a potential teratogen. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Spinelli, D., Consiglio, G., & Noto, R. (1976). Catalysis in aromatic nucleophilic substitution. Part 5. Reactions of piperidine with methyl 2-methoxy-3-nitrothiophen-5-carboxylate and 5-acetyl-2-methoxy-3-nitrothiophen. Journal of the Chemical Society, Perkin Transactions 2, (12), 1495-1498.
  • Barluenga, J., Aznar, F., Valdés, C., & Cabal, M. P. (2002). Copper-Catalyzed N-Arylation of Amines with Aryl Halides. Organic Letters, 4(25), 4523-4526.
  • Russian Patent No. RU2070193C1. (1996). Process for preparing 5-bromonicotinic acid.
  • Biffis, A., Zecca, M., & Basato, M. (2001). The Ullmann Reaction.
  • Hassan, A. A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1314-1331.
  • Chemler, S. R. (2009). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. PMC, NIH Public Access.
  • Al-Omary, F. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. DARU Journal of Pharmaceutical Sciences, 20(1), 60.
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). Molecules, 27(11), 3585.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Taillefer, M., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.
  • Chemistry LibreTexts. (2022). 16.
  • Khan Academy. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]

Sources

Application

Application Note: Strategies for Amide Bond Formation with 5-Bromo-2-piperidinonicotinic Acid in Drug Discovery

Abstract This technical guide provides a comprehensive overview and detailed protocols for the formation of amide bonds utilizing 5-Bromo-2-piperidinonicotinic acid, a heterocyclic building block of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the formation of amide bonds utilizing 5-Bromo-2-piperidinonicotinic acid, a heterocyclic building block of significant interest in medicinal chemistry. We delve into the mechanistic principles of modern amide coupling reactions and present two robust, field-proven protocols employing HATU and EDC as coupling agents. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel amide derivatives incorporating the 5-bromo-2-piperidinone scaffold.

Introduction: The Significance of the 5-Bromo-2-piperidinonicotinic Acid Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its saturated, heterocyclic nature allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. The incorporation of a lactam functionality, as seen in the 2-piperidinone structure, introduces a rigid amide bond that can influence conformation and polarity. Furthermore, the nicotinic acid moiety provides a handle for further chemical elaboration, most notably through the formation of amide bonds, which are themselves a cornerstone of peptide and small molecule drug design.[1] The bromine atom at the 5-position of the pyridine ring offers a site for subsequent cross-coupling reactions, further expanding the chemical diversity accessible from this building block.

The direct coupling of carboxylic acids and amines to form amides is a kinetically slow process that requires activation of the carboxylic acid. Modern synthetic chemistry has developed a plethora of coupling reagents to facilitate this transformation under mild conditions, minimizing side reactions and preserving stereochemical integrity.[2] This application note will focus on two of the most common and effective classes of coupling reagents: uronium/aminium salts (represented by HATU) and carbodiimides (represented by EDC).

Mechanistic Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is fundamentally a dehydration reaction. Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus activating it for nucleophilic attack by the amine.[1]

The Role of Coupling Agents
  • Carbodiimides (e.g., EDC): N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used carbodiimides.[3] The reaction of a carboxylic acid with a carbodiimide forms a highly reactive O-acylisourea intermediate.[3] This intermediate can then be attacked by the amine to form the amide and a urea byproduct.[3] A primary consideration when choosing a carbodiimide is the solubility of the urea byproduct; for instance, the urea from EDC is water-soluble and easily removed by aqueous workup.[3]

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents. In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), HATU activates the carboxylic acid to form a reactive ester, which then readily reacts with the amine.

The Role of Additives

Additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimides. These additives react with the O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to side reactions, such as racemization of chiral carboxylic acids, and reacts cleanly with the amine to yield the desired amide.

The Role of the Base

A non-nucleophilic base, typically DIPEA, is essential in these reactions. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion which is the active nucleophile that attacks the coupling agent. The base also neutralizes any acidic byproducts formed during the reaction.

Amide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Agent + Base Coupling_Agent Coupling Agent (e.g., HATU, EDC) Base Base (e.g., DIPEA) Amide_Product Amide Product (R-CO-NHR') Activated_Intermediate->Amide_Product + Amine Amine R'-NH2 Byproducts Byproducts (e.g., Urea, HOBt) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve Carboxylic Acid and Amine in Solvent B Add Coupling Agent (HATU or EDC/HOBt) A->B C Add Base (DIPEA) B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup (Extraction & Washes) E->F Reaction Complete G Dry and Concentrate F->G H Purify by Flash Chromatography G->H I Characterize Pure Product (NMR, MS, etc.) H->I

Sources

Method

Application Note: Strategic Esterification Protocols for Sterically Hindered Nicotinic Acids

Focus: 5-Bromo-2-piperidinonicotinic acid Executive Summary This application note details the esterification of 5-Bromo-2-piperidinonicotinic acid , a critical intermediate in the synthesis of SHP2 inhibitors and nicotin...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 5-Bromo-2-piperidinonicotinic acid

Executive Summary

This application note details the esterification of 5-Bromo-2-piperidinonicotinic acid , a critical intermediate in the synthesis of SHP2 inhibitors and nicotinic receptor modulators.[1] Unlike simple aromatic acids, this substrate presents a specific challenge: severe steric hindrance at the C3-position caused by the bulky ortho-piperidine group.

Standard Fischer esterification (acid-catalyzed reflux in alcohol) is often kinetically incompetent for this substrate, leading to incomplete conversion and difficult purification.[1] This guide presents two superior protocols:

  • Base-Mediated Alkylation (

    
    ):  The "Gold Standard" for medicinal chemistry (high yield, mild conditions).[1]
    
  • Acid Chloride Activation: The preferred route for multi-gram scale-up.[1]

Strategic Analysis: The "Ortho-Effect"

The core difficulty lies in the proximity of the piperidine ring (C2) to the carboxylic acid (C3). The piperidine ring adopts a twisted conformation to minimize strain, effectively shielding the carbonyl carbon from nucleophilic attack.

  • Why Fischer Fails: The tetrahedral intermediate required in acid-catalyzed esterification is high-energy and sterically crowded.[1]

  • Why Alkylation Works: It moves the reaction site away from the crowded carbonyl carbon to the oxygen atom (carboxylate), which is more accessible.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: 5-Bromo-2-piperidinonicotinic Acid Scale What is your reaction scale? Start->Scale Small < 5 grams (Med Chem) Scale->Small Low Throughput Large > 10 grams (Process Dev) Scale->Large Cost Sensitive MethodA Protocol A: Base-Mediated Alkylation (MeI / K2CO3 / DMF) Small->MethodA High Purity Required MethodB Protocol B: Acid Chloride Activation ((COCl)2 / DCM -> MeOH) Large->MethodB Avoid Chromatog.

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and purity requirements.

Protocol A: Base-Mediated Alkylation (The "Gold Standard")

Objective: Synthesis of Methyl 5-bromo-2-piperidinonicotinate via


 displacement.
Mechanism:  Deprotonation of the carboxylic acid forms a carboxylate anion, which acts as a nucleophile attacking the methyl iodide.
Advantages:  Mild temperature, no acidic degradation, often requires no column chromatography.[1]
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Substrate 1.0Starting Material
Potassium Carbonate (

)
2.0Base (scavenges HI)
Methyl Iodide (MeI) 1.5Electrophile (Methyl source)
DMF (Anhydrous) [0.2 M]Solvent (Polar Aprotic)
Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-piperidinonicotinic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Note: The starting material may not fully dissolve initially; this is normal.

  • Deprotonation: Add

    
      (2.0 equiv) in one portion.[1] Stir at Room Temperature (RT) for 15 minutes.
    
    • Observation: The mixture will become a suspension. A slight color change (often to yellow) indicates carboxylate formation.[1]

  • Alkylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (1.5 equiv) dropwise via syringe.[1]

    • Safety: MeI is a suspected carcinogen and volatile.[1] Use a fume hood.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 3–5 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The acid spot (baseline) should disappear, replaced by a non-polar ester spot (

      
      ).[1]
      
  • Workup:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Precipitation: Often, the product precipitates as a solid. Filter, wash with water, and dry.[1][7]

    • Extraction (if oil): Extract with Ethyl Acetate (3x).[1][8] Wash combined organics with Brine (2x) to remove DMF.[1] Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually not required.[1] If necessary, flash chromatography (0-20% EtOAc in Hexanes).[1]

Protocol B: Acid Chloride Activation (Scale-Up)

Objective: Conversion via the highly reactive acid chloride intermediate.[1] Mechanism: The carboxylic acid reacts with oxalyl chloride to form the acid chloride, which is then quenched with methanol.[2] Advantages: Avoids expensive/toxic alkyl halides; scalable; byproducts are gases (


).[1]
Workflow Diagram

AcidChlorideFlow Step1 1. Activation Substrate + (COCl)2 cat. DMF in DCM Interm Intermediate Acid Chloride Step1->Interm - CO, - CO2, - HCl Step2 2. Alcoholysis Add MeOH (Excess) Interm->Step2 Product Final Product Methyl Ester Step2->Product - HCl

Figure 2: Sequential activation and alcoholysis workflow.

Step-by-Step Procedure
  • Activation: Suspend 5-Bromo-2-piperidinonicotinic acid (1.0 equiv) in dry Dichloromethane (DCM) [0.3 M] under Nitrogen.

  • Catalyst: Add a catalytic amount of DMF (2–3 drops).[1]

    • Critical: DMF is essential to form the Vilsmeier-Haack intermediate, which catalyzes the reaction.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Observation: Vigorous gas evolution (

      
      ).[1]
      
  • Stirring: Allow to warm to RT and stir until gas evolution ceases (approx. 1–2 hours). The solution should become clear.

  • Evaporation (Optional but Recommended): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in dry DCM.

    • Why? Removing excess oxalyl chloride prevents the formation of dimethyl oxalate (a side product) when MeOH is added.

  • Esterification: Cool the acid chloride solution to 0°C. Add anhydrous Methanol (5.0 equiv or excess) slowly.

  • Quench: Stir for 30 mins at RT. Quench with saturated

    
     solution.[1]
    
  • Isolation: Separate layers. Extract aqueous layer with DCM.[1] Dry organics over

    
     and concentrate.
    
Analytical Validation
TechniqueExpected Signal / ObservationInterpretation
TLC

shift from 0.0 (Acid) to ~0.6 (Ester)
Loss of polarity due to capping of -COOH.[1]
1H-NMR Singlet at

3.85 - 3.95 ppm (3H)
Appearance of the methyl ester group (

).[1]
1H-NMR Shift in Piperidine

-protons
Slight downfield shift due to change in electronic environment.
LC-MS

(Br pattern)
Mass increase of +14 Da (Methyl vs Proton).[1]
Troubleshooting & FAQs

Q: The reaction in Protocol A (Alkylation) stalled at 80% conversion.

  • Cause: Water in the DMF or old

    
    .[1]
    
  • Fix: Add 0.5 equiv more MeI and stir longer. Ensure DMF is anhydrous.[1][5]

Q: I see a new impurity in Protocol B (Acid Chloride).

  • Cause: Formation of Dimethyl Oxalate if excess oxalyl chloride was not removed before adding MeOH.[1]

  • Fix: Ensure Step 5 (Evaporation) is performed rigorously.

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
  • Answer: Yes, but it requires reflux temperatures which might degrade the piperidine ring or cause darkening of the reaction mixture. Oxalyl chloride is milder (RT).[1]

References
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.[1] (General mechanism of

    
     esterification).
    
  • Haslam, E. "Recent Developments in Methods for the Esterification of Carboxylic Acids."[1] Tetrahedron1980 , 36, 2409–2433.[1][5] Link

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[1] (Discussion on steric effects in nucleophilic acyl substitution).

  • Goossen, L. J., et al. "Synthesis of Sterically Hindered Esters."[1] Synlett2004 , 263-266.[1] (Validation of alkyl halide methods for hindered acids).

Sources

Application

Application Note: 5-Bromo-2-(piperidin-4-yl)nicotinic Acid Derivatives as Versatile Scaffolds for Kinase Inhibitor Synthesis

Abstract Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a detailed guide for researchers on the strategic use of halogenated heterocyclic building blocks, specifically focusing on derivatives of 5-Bromo-2-piperidinonicotinic acid, in the synthesis of potent and selective kinase inhibitors. We present the rationale for its use, a general synthetic workflow, a detailed protocol for the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold, and an analysis of the relevant biological pathways.

Introduction: The Strategic Advantage of the Bromopyridine-Piperidine Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, found in a vast array of clinically approved drugs due to its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] When incorporated into a bromonicotinic acid framework, the resulting molecule becomes a powerful and versatile building block for kinase inhibitor synthesis.

The strategic advantages of a scaffold like 5-Bromo-2-(piperidin-4-yl)nicotinic acid are threefold:

  • Vector for Diversity (Bromine atom): The bromine atom on the pyridine ring is an exceptionally versatile synthetic handle. It is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[2] This allows for the systematic and efficient introduction of a wide array of aryl or heteroaryl groups, enabling extensive exploration of the chemical space around the kinase's binding site to optimize potency and selectivity.

  • Linkage Point (Carboxylic Acid): The nicotinic acid's carboxyl group provides a robust site for amide bond formation. This is a common strategy for linking the core scaffold to other fragments, often those designed to interact with the solvent-exposed region of the kinase or to introduce pharmacophores that enhance cell permeability or target specific residues.

  • Physicochemical Modulator (Piperidine Ring): The saturated heterocyclic piperidine moiety imparts a three-dimensional character to the molecule, which can be crucial for fitting into the complex topography of an enzyme's active site. Furthermore, it often improves solubility and can be modified to fine-tune the compound's overall properties. Many potent kinase inhibitors, including the BTK inhibitor Ibrutinib, feature a piperidine ring that is critical to their function.[3]

General Synthetic Strategy & Workflow

The synthesis of kinase inhibitors from a bromo-piperidine-nicotinic acid core typically follows a logical and modular workflow. This approach is highly amenable to library synthesis for structure-activity relationship (SAR) studies. The core principle involves sequential functionalization of the bromine and carboxylic acid groups.

A typical workflow is outlined below:

G cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Final Assembly A 5-Bromo-2-(piperidinyl)nicotinic acid derivative C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D Biaryl Piperidine Intermediate C->D F Amide Bond Formation D->F Intermediate for coupling E Amine Fragment (R-NH2) E->F G Final Kinase Inhibitor F->G

Caption: General workflow for kinase inhibitor synthesis.

This two-phase approach allows for the creation of a diverse library of final compounds by combining a set of "Phase 1" intermediates with a variety of "Phase 2" amine fragments.

Detailed Protocol: Synthesis of a BTK Inhibitor Scaffold

This protocol describes the synthesis of a core scaffold found in many potent Bruton's Tyrosine Kinase (BTK) inhibitors, such as Ibrutinib and Zanubrutinib.[4][5] These inhibitors are crucial for treating B-cell malignancies.[6] We will synthesize a key intermediate by coupling a 5-bromo-nicotinic acid derivative with a 4-phenoxyphenyl boronic acid, a common fragment in this class of inhibitors.

Objective: To synthesize 2-(Piperidin-4-yl)-5-(4-phenoxyphenyl)nicotinic acid.

Materials & Reagents
ReagentSupplierGrade
5-Bromo-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)nicotinic acidCommercial>95%
(4-Phenoxyphenyl)boronic acidCommercial>97%
Tetrakis(triphenylphosphine)palladium(0)CommercialCatalyst Grade
Potassium Carbonate (K₂CO₃)CommercialAnhydrous, >99%
1,4-DioxaneCommercialAnhydrous, DriSolv
Deionized WaterIn-house18 MΩ·cm
Ethyl Acetate (EtOAc)CommercialACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)In-houseSolution
BrineIn-houseSolution
Anhydrous Magnesium Sulfate (MgSO₄)CommercialReagent Grade
Trifluoroacetic Acid (TFA)CommercialReagent Grade
Dichloromethane (DCM)CommercialACS Grade
Step-by-Step Methodology

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-(1-(Boc)piperidin-4-yl)nicotinic acid (1.0 eq), (4-phenoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.

  • Solvent & Catalyst Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 40 mL dioxane, 10 mL water). Bubble nitrogen through the solvent mixture for 15 minutes to degas. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with 100 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes unreacted boronic acid and the potassium carbonate base.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Boc-protected biaryl intermediate.

Step 2: Boc Deprotection

  • Reaction Setup: Dissolve the purified Boc-protected intermediate from Step 1 in dichloromethane (DCM, approx. 0.1 M concentration).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (10 eq) to the solution at 0 °C (ice bath). The Boc group is highly labile to strong acid, and TFA is effective for its removal.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Concentration: Remove the DCM and excess TFA under reduced pressure. Co-evaporate with DCM (2 x 20 mL) to ensure all residual TFA is removed.

  • Final Product: The resulting solid is the TFA salt of the final product, 2-(Piperidin-4-yl)-5-(4-phenoxyphenyl)nicotinic acid, which can often be used directly in the next step (amide coupling) without further purification.

Biological Context: Targeting the BTK Signaling Pathway

The scaffold synthesized in the protocol is a core component of inhibitors targeting Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway.[7] Aberrant activation of this pathway is a hallmark of many B-cell malignancies.[8]

Inhibitors like Ibrutinib and Zanubrutinib function by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its enzymatic activity.[7][9] This blocks the downstream signaling cascade, preventing B-cell proliferation and survival.[6]

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Activation NFkB NF-κB Pathway DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Synthesized Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Covalent Inhibition

Caption: Simplified BTK signaling pathway and point of inhibition.

Summary of Expected Results

The following table summarizes the expected outcomes for the synthesis of the BTK inhibitor scaffold. Yields and purity are representative and may vary based on experimental conditions and scale.

StepProductExpected YieldPurity (LC-MS)Key Analytical Data
1. Suzuki Coupling Boc-protected biaryl intermediate75-90%>95%¹H NMR, ¹³C NMR, HRMS: M+H⁺ corresponding to formula
2. Boc Deprotection 2-(Piperidin-4-yl)-5-(4-phenoxyphenyl)nicotinic acid (TFA salt)>95% (crude)>90%HRMS: M+H⁺ corresponding to deprotected formula

Conclusion and Future Directions

The use of 5-bromo-2-piperidinonicotinic acid derivatives provides a robust and flexible platform for the synthesis of kinase inhibitors. The protocol detailed herein for a BTK inhibitor scaffold can be readily adapted. By substituting the (4-phenoxyphenyl)boronic acid in Step 1 with other boronic acids or esters, chemists can rapidly generate a library of analogs to probe the SAR of the P-loop binding region of the kinase. Similarly, the final intermediate is primed for coupling with various amines to explore interactions in other regions of the active site, ultimately enabling the development of novel, potent, and selective therapeutic agents.

References

  • Google Patents. CN107674079B - Synthesis method of ibrutinib.
  • Chen, X., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link].

  • Google Patents. WO2023062504A1 - Process for the preparation of zanubrutinib.
  • Valverde, E., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. Available from: [Link].

  • Al-Ostoot, F.H., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Available from: [Link].

  • ACS Publications. Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. ACS Medicinal Chemistry Letters. Available from: [Link].

  • Barone, A., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. International Journal of Molecular Sciences. Available from: [Link].

  • ResearchGate. (2021). Synthesis of [ 13 C 6 ]‐Ibrutinib. Available from: [Link].

  • National Institutes of Health. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available from: [Link].

  • PubChem. Zanubrutinib. Available from: [Link].

  • National Institutes of Health. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. Available from: [Link].

  • Google Patents. WO2017134588A1 - Process for the preparation of ibrutinib.
  • Wikipedia. Zanubrutinib. Available from: [Link].

  • PubMed. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Available from: [Link].

  • MDPI. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Available from: [Link].

  • ACS Publications. Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry. Available from: [Link].

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link].

Sources

Method

Application of Halogenated Heterocyclic Fragments in Drug Discovery: A Guide Featuring 5-Bromonicotinic Acid

Abstract: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for the identification of novel chemical matter for challenging biological targets. This guide provides an in-depth exploration of the appli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for the identification of novel chemical matter for challenging biological targets. This guide provides an in-depth exploration of the application of halogenated heterocyclic fragments, using 5-Bromonicotinic Acid as a practical exemplar. We delve into the theoretical underpinnings of FBDD, the strategic importance of halogen bonding, and provide detailed, field-tested protocols for primary screening and structural characterization using Surface Plasmon Resonance (SPR), Saturation-Transfer Difference (STD) NMR, and X-ray crystallography. Furthermore, we outline key strategies for the crucial hit-to-lead optimization phase.

The Fragment-Based Approach: A Paradigm of Efficiency

Fragment-Based Drug Discovery (FBDD) offers a compelling alternative to traditional high-throughput screening (HTS) by focusing on smaller, less complex molecules, or "fragments".[1] These fragments, typically with a molecular weight under 300 Daltons, allow for a more thorough exploration of a target's chemical space.[1] While individual fragments exhibit weak binding affinities, their interactions are often highly efficient in terms of binding energy per atom. The primary goal of FBDD is to identify these initial, low-affinity binders and then, through structure-guided medicinal chemistry, evolve them into potent, selective, and drug-like lead compounds.[2][3]

The initial search for "5-Bromo-2-piperidinonicotinic acid" did not yield a known compound, a common challenge in novel research areas. Therefore, this guide will utilize the well-characterized and commercially available fragment, 5-Bromonicotinic Acid , as a representative halogenated heterocyclic fragment to illustrate the principles and protocols of FBDD.

The Strategic Role of Halogenation in Fragment Design

The inclusion of halogen atoms, particularly bromine, in fragment libraries is a deliberate and strategic choice. Brominated fragments offer two distinct advantages in FBDD:

  • Halogen Bonding: The bromine atom in 5-Bromonicotinic Acid can act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the halogen, known as the σ-hole, interacts favorably with a nucleophilic partner on the target protein, such as a carbonyl oxygen or a nitrogen atom. This directional and specific interaction can significantly contribute to binding affinity and selectivity.

  • Biophysical Detection: The presence of a heavy atom like bromine provides a powerful tool for structural biologists. In X-ray crystallography, the anomalous scattering signal from bromine can be used to unambiguously determine the location and orientation of the bound fragment, even in cases of weak binding and low occupancy.[4][5]

Physicochemical Properties of 5-Bromonicotinic Acid

5-Bromonicotinic acid is an excellent candidate for an FBDD campaign as it adheres to the widely accepted "Rule of Three," which provides guidelines for the properties of a good fragment.

PropertyValue"Rule of Three" GuidelineReference
Molecular Weight 202.01 g/mol ≤ 300 g/mol [6]
cLogP 1.1≤ 3[6]
Hydrogen Bond Donors 1≤ 3[6]
Hydrogen Bond Acceptors 3≤ 3[6]
Melting Point 178 - 180 °C-[7][8]
Solubility Slightly soluble in DMSO and MethanolHigh aqueous solubility is preferred[7]

Note: While high aqueous solubility is ideal for fragments, the use of co-solvents like DMSO is a common practice in screening campaigns.

The FBDD Workflow: From Fragment to Lead

The FBDD process is a multi-stage workflow that integrates biophysical screening, structural biology, and medicinal chemistry.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (e.g., containing 5-Bromonicotinic Acid) B Biophysical Screening (SPR, STD-NMR) A->B Primary Screen C Hit Confirmation & Validation B->C Identify Binders D X-ray Crystallography C->D Obtain Structural Data E Determine Binding Mode D->E Analyze Electron Density F Structure-Guided Design E->F Inform Chemistry G Fragment Growing, Linking, or Merging F->G Synthesize Analogs H Lead Compound G->H Improve Potency & Properties

Caption: A generalized workflow for Fragment-Based Drug Discovery.

Experimental Protocols: Screening 5-Bromonicotinic Acid

The following sections provide detailed protocols for the primary screening and characterization of 5-Bromonicotinic Acid against a hypothetical protein target.

Surface Plasmon Resonance (SPR) for Primary Screening and Affinity Determination

SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragments.[9][10]

Objective: To identify if 5-Bromonicotinic Acid binds to the target protein and to determine its binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Target protein (≥95% purity)

  • 5-Bromonicotinic Acid

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 20 µg/mL in immobilization buffer) to achieve the desired immobilization level (typically 2000-4000 RU).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein injection to allow for reference subtraction.[11]

  • Fragment Screening:

    • Prepare a stock solution of 5-Bromonicotinic Acid (e.g., 10 mM in 100% DMSO).

    • Create a dilution series of the fragment in running buffer (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%) across all samples.

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a regeneration step between each fragment concentration to remove any bound fragment.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Saturation-Transfer Difference (STD) NMR for Hit Validation

STD-NMR is a powerful ligand-observed NMR technique used to confirm binding and to map the fragment's binding epitope.[12][13] It is particularly useful for detecting weak binders.[12]

Objective: To confirm the binding of 5-Bromonicotinic Acid to the target protein and identify which parts of the fragment are in closest proximity to the protein surface.

Materials:

  • NMR spectrometer (≥500 MHz) with a cryoprobe

  • NMR tubes

  • Target protein

  • 5-Bromonicotinic Acid

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4)

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in the deuterated buffer.

    • Prepare a stock solution of 5-Bromonicotinic Acid in a deuterated solvent (e.g., DMSO-d6).

    • Add the fragment to the protein solution to a final concentration that is in large excess of the protein (e.g., 1 mM, a 100:1 ligand-to-protein ratio).[14]

    • Prepare a control sample containing only the fragment at the same concentration in the same buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of both the protein-fragment mixture and the fragment-only control.

    • Set up the STD experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses (e.g., at -1.0 ppm, where no ligand signals are present), and an "off-resonance" spectrum where the saturation frequency is applied to a region far from any protein or ligand signals (e.g., 40 ppm).[15]

    • The saturation time (typically 1-2 seconds) is a key parameter to optimize.[15]

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Only signals from the fragment that binds to the protein will appear in the STD spectrum.

    • The intensity of the signals in the STD spectrum is proportional to the proximity of the corresponding protons to the protein surface.

    • Calculate the STD amplification factor for each proton of the fragment to create a binding epitope map. The proton with the highest STD effect is in closest contact with the protein.[13]

X-ray Crystallography for Structural Characterization

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD, providing definitive evidence of binding and a precise map of the interactions.[16][17]

Objective: To determine the three-dimensional structure of the protein in complex with 5-Bromonicotinic Acid.

Materials:

  • Purified and concentrated target protein

  • 5-Bromonicotinic Acid

  • Crystallization screens (various precipitants, buffers, and salts)

  • Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)

  • Cryoprotectant (e.g., glycerol, ethylene glycol)

  • X-ray diffraction equipment (synchrotron source is highly recommended)

Protocol (Co-crystallization):

  • Complex Formation:

    • Incubate the target protein with a 5-10 fold molar excess of 5-Bromonicotinic Acid. The incubation time and temperature may need to be optimized (e.g., 1 hour at 4°C).[16]

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method. Mix a small volume of the protein-fragment complex solution (e.g., 1 µL) with an equal volume of the reservoir solution from a crystallization screen.

    • Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization and Harvesting:

    • Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH) to improve crystal size and quality.

    • Carefully harvest a suitable crystal and briefly soak it in a cryoprotectant solution to prevent ice formation during data collection.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron beamline. It is crucial to collect data at a wavelength that maximizes the anomalous signal from the bromine atom (the bromine absorption edge).

    • Process the diffraction data and solve the structure using molecular replacement (if a structure of the apo-protein is available).

    • The anomalous difference map will clearly indicate the position of the bromine atom, which greatly aids in building the fragment into the electron density map.[4][5]

    • Refine the structure to obtain a high-resolution model of the protein-fragment complex.

Hit-to-Lead Optimization: Growing the Fragment

Once a fragment hit like 5-Bromonicotinic Acid is validated and its binding mode is understood, the next phase is to evolve it into a more potent lead compound. This is typically achieved through structure-guided design.[18][19]

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome A 5-Bromonicotinic Acid (Fragment Hit) B Fragment Growing A->B Extend into adjacent pockets C Fragment Linking A->C Connect with another fragment D Fragment Merging A->D Combine with an overlapping fragment E Lead Compound (Improved Potency & Properties) B->E C->E D->E

Caption: Key strategies for hit-to-lead optimization in FBDD.

Fragment Growing: This is the most common strategy.[2] Based on the crystal structure, synthetic chemistry is used to add chemical moieties to the fragment that can form additional favorable interactions with the protein, thereby increasing affinity and potency. For 5-Bromonicotinic Acid, the carboxylic acid and the pyridine ring provide two potential vectors for chemical elaboration.

Conclusion

The use of halogenated heterocyclic fragments, exemplified by 5-Bromonicotinic Acid, represents a robust and efficient strategy within the FBDD paradigm. The unique properties of the bromine atom facilitate both strong, specific interactions through halogen bonding and unambiguous structural determination via X-ray crystallography. The detailed protocols provided herein offer a practical framework for researchers to screen, validate, and structurally characterize such fragments, paving the way for the structure-guided optimization of these initial hits into novel lead compounds.

References

Sources

Application

Application Note: A Validated Protocol for the Synthesis and Fluorescent Labeling of 5-Bromo-2-piperidinonicotinic Acid

Introduction Fluorescently labeled small molecules are indispensable tools in modern drug discovery and chemical biology, enabling researchers to visualize and quantify molecular interactions, cellular uptake, and distri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorescently labeled small molecules are indispensable tools in modern drug discovery and chemical biology, enabling researchers to visualize and quantify molecular interactions, cellular uptake, and distribution in real-time.[] Nicotinic acid and its derivatives represent a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This application note provides a comprehensive, two-part protocol for the synthesis of a novel functionalized nicotinic acid core, 5-Bromo-2-piperidinonicotinic acid, and its subsequent conjugation to a fluorescent dye.

The strategic design of this molecule incorporates three key features: a pyridine core for biological recognition, a bromine atom at the 5-position which can serve as a handle for further diversification (e.g., via cross-coupling reactions), and a carboxylic acid group that provides a reactive site for fluorescent labeling.[2] This guide is intended for researchers in chemistry and drug development, offering detailed, step-by-step methodologies grounded in established chemical principles.

Part 1: Synthesis of the 5-Bromo-2-piperidinonicotinic Acid Core

Principle and Rationale

The synthesis of the core molecule is achieved via a nucleophilic aromatic substitution (SNAr) reaction.[3] This class of reaction is effective for substituting leaving groups on electron-poor aromatic rings, such as pyridine rings, especially when they are activated by electron-withdrawing groups.[4][5]

In this protocol, the commercially available 2-chloro-5-bromonicotinic acid serves as the starting material. The chlorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the carboxylic acid group. Piperidine, a secondary amine, acts as the nucleophile, displacing the chloride to form the desired product.[6][7] The reaction is typically performed at an elevated temperature to overcome the activation energy associated with the temporary disruption of aromaticity in the pyridine ring.[3]

Reaction Scheme

G reactant1 2-chloro-5-bromonicotinic acid product 5-Bromo-2-piperidinonicotinic acid reactant1->product Nucleophilic Aromatic Substitution (DMSO, Heat) reactant2 Piperidine reactant2->product

Caption: Synthesis of the core molecule via SNAr.

Detailed Protocol: Synthesis of 5-Bromo-2-piperidinonicotinic Acid

Materials:

  • 2-chloro-5-bromonicotinic acid (1.0 eq)

  • Piperidine (2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloro-5-bromonicotinic acid (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the starting material (approx. 5-10 mL per gram of starting material). Add piperidine (2.5 eq) to the solution. An excess of the amine is used to drive the reaction to completion and to act as a base to neutralize the HCl generated in situ.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing deionized water (approx. 10x the volume of DMSO).

    • Acidify the aqueous solution to pH 3-4 by the slow addition of 1 M HCl. This step protonates the carboxylic acid, causing the product to precipitate.

    • Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • For further purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the structure and purity by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Fluorescent Labeling via Amide Bond Formation

Principle and Rationale

The carboxylic acid functional group of the synthesized core molecule is a versatile handle for conjugation. The most common and reliable method for labeling carboxylic acids is through the formation of a stable amide bond with an amine-functionalized fluorescent dye.[8] This reaction is facilitated by a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .[9]

The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to hydrolysis, which can lower reaction efficiency.[11] To mitigate this, N-hydroxysuccinimide (NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester then reacts efficiently with the primary amine of the fluorescent dye to form the desired amide bond, releasing NHS.[10] This two-step, one-pot approach increases the overall yield and consistency of the conjugation.[12]

Experimental Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification & Analysis A 5-Bromo-2-piperidinonicotinic acid B Add EDC and NHS in Anhydrous DMF A->B C Amine-Reactive NHS Ester (Intermediate) B->C D Add Amine-Functionalized Fluorescent Dye C->D E Incubate (RT, Dark) D->E F Crude Labeled Product E->F G Purify via Reverse-Phase HPLC F->G H Characterize by MS and UV-Vis G->H

Caption: Workflow for fluorescent labeling and purification.

Detailed Protocol: Fluorescent Labeling

Materials:

  • 5-Bromo-2-piperidinonicotinic acid (1.0 eq)

  • Amine-functionalized fluorescent dye (e.g., Alexa Fluor™ 488 Cadaverine, Dansyl Cadaverine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • N-hydroxysuccinimide (NHS) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Small, dry reaction vials, magnetic stirrer

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Preparation: In a dry vial protected from light, dissolve 5-Bromo-2-piperidinonicotinic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add NHS (1.2 eq) followed by EDC·HCl (1.5 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid and form the NHS ester.

  • Coupling:

    • In a separate vial, dissolve the amine-functionalized fluorescent dye (1.1 eq) in a small amount of anhydrous DMF.

    • Add the dye solution to the activated carboxylic acid mixture.

    • Add the base (TEA or DIPEA, 3.0 eq) to the reaction mixture. The base neutralizes the HCl salt of EDC and maintains a slightly basic pH to ensure the dye's amine group is deprotonated and nucleophilic.[]

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification:

    • The crude reaction mixture can be directly purified by preparative RP-HPLC.

    • Use a C18 column with a water/acetonitrile gradient (both containing 0.1% trifluoroacetic acid or formic acid) to separate the fluorescently labeled product from unreacted dye, unconjugated acid, and coupling reagents.

  • Characterization:

    • Collect the fractions corresponding to the product peak.

    • Confirm the identity and purity of the final product using LC-MS to verify the molecular weight.

    • Characterize the photophysical properties by measuring the absorbance and emission spectra using a UV-Vis spectrophotometer and a fluorometer.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Part 3: Data Summary and Characterization

The successful synthesis and labeling should be confirmed with rigorous analytical characterization. The expected data for the intermediate and a final product labeled with a representative dye (Dansyl Cadaverine) are summarized below.

CompoundFormulaMW ( g/mol )Expected M+H⁺ (m/z)Key Analytical Techniques
5-Bromo-2-piperidinonicotinic acidC₁₁H₁₃BrN₂O₂285.14285.0/287.0 (Br iso.)¹H NMR, ¹³C NMR, HRMS
Dansyl-Labeled ProductC₂₈H₃₄BrN₅O₄S616.58616.2/618.2 (Br iso.)LC-MS, HRMS, UV-Vis Absorbance, Fluorescence Emission

Note on Mass Spectrometry (MS): The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This pattern is a key diagnostic feature for confirming the presence of bromine in the synthesized molecules.

References

  • PubChem. 2-Amino-5-bromonicotinic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis of 2-chloronicotinic acid derivatives. Available from: [Link]

  • Google Patents. Process for preparing 5-bromonicotinic acid.
  • National Institutes of Health (NIH). Fluorescent labeling and modification of proteins. PMC. Available from: [Link]

  • Google Patents. Process for preparing 5-bromonicotinic acid.
  • Vichem Chemie. Fluorescent labeling of small molecules. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Amines. Available from: [Link]

  • Creative Biostructure. A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

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  • ResearchGate. EDC/NHS conjugation: Is it possible to activate amine first?. Available from: [Link]

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  • Google Patents. Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • AIP Publishing. A guide to small fluorescent probes for single-molecule biophysics. Available from: [Link]

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  • PubMed. Water-soluble carbodiimide for the fluorescent measurement of the carboxyl group produced by enzyme reactions. Available from: [Link]

  • YouTube. Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Available from: [Link]

  • ResearchGate. Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Available from: [Link]

  • PubMed Central. Recent advances in construction of small molecule-based fluorophore-drug conjugates. Available from: [Link]

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Method

Application Notes and Protocols for the Synthesis of N-aryl Nicotinamides from 5-Bromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis of N-aryl nicotinamides, a class of compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of N-aryl nicotinamides, a class of compounds of significant interest in medicinal chemistry and drug discovery, starting from the readily available 5-bromonicotinic acid. We present a robust and validated multi-step synthetic pathway that circumvents the challenges associated with the direct amination of an acidic aryl halide. The protocols detailed herein are designed for reproducibility and scalability, with an emphasis on the underlying chemical principles to empower researchers to adapt and optimize the synthesis for their specific needs. This guide is structured to provide not only a step-by-step experimental procedure but also the scientific rationale behind the chosen methodologies, ensuring a thorough understanding of the synthetic strategy.

Introduction: The Significance of N-aryl Nicotinamides in Modern Drug Discovery

N-aryl nicotinamides are a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The nicotinamide core, a derivative of vitamin B3, is a key pharmacophore that can interact with a variety of biological targets. The N-aryl substitution allows for the fine-tuning of the molecule's steric and electronic properties, enabling the modulation of its pharmacokinetic and pharmacodynamic profiles. Derivatives of this class have shown promise as anticancer agents, immunomodulators, and inhibitors of various enzymes, making their synthesis a critical aspect of many drug discovery programs.[1][2]

The synthesis of these compounds, however, is not without its challenges. The direct formation of a C-N bond between an aryl halide and an amine in the presence of a carboxylic acid, as is the case with 5-bromonicotinic acid, is complicated by the acidic proton of the carboxyl group, which can interfere with the basic conditions typically required for cross-coupling reactions. Therefore, a more strategic, multi-step approach is often necessary to achieve high yields and purity. This guide will walk you through a reliable and well-established synthetic sequence to obtain the desired N-aryl nicotinamides.

The Synthetic Strategy: A Multi-Step Approach to N-aryl Nicotinamides

Our recommended synthetic route involves a four-step process, as illustrated in the workflow diagram below. This strategy is designed to be robust and adaptable to a variety of substrates.

Synthesis_Workflow A Step 1: Esterification of 5-Bromonicotinic Acid B Step 2: Buchwald-Hartwig C-N Coupling A->B  Protection of  Carboxylic Acid C Step 3: Saponification (Ester Hydrolysis) B->C  Formation of  C-N Bond D Step 4: Amide Bond Formation C->D  Deprotection E Final Product: N-aryl Nicotinamide D->E  Final Amidation

Caption: A four-step workflow for the synthesis of N-aryl nicotinamides.

The Core Reaction: A Deep Dive into the Buchwald-Hartwig Amination

The cornerstone of this synthetic strategy is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[3][4]

The catalytic cycle, as depicted below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII Ar-Pd(II)-X (L_n) OxAdd->PdII Ar-X AmineCoord Amine Coordination PdII->AmineCoord R'-NH_2, Base PdAmine Ar-Pd(II)-NHR' (L_n) AmineCoord->PdAmine RedElim Reductive Elimination PdAmine->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to promote the reductive elimination step and stabilize the palladium catalyst.[6]

Detailed Experimental Protocols

Step 1: Esterification of 5-Bromonicotinic Acid

Rationale: The protection of the carboxylic acid as an ester is essential to prevent its interference with the basic conditions of the subsequent Buchwald-Hartwig reaction. A simple Fischer esterification is a reliable method for this transformation.

Materials:

  • 5-Bromonicotinic acid

  • Methanol (or other suitable alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 5-bromonicotinic acid (1.0 eq).

  • Add an excess of methanol (e.g., 20 mL per gram of starting material).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 5-bromonicotinate.

Step 2: Buchwald-Hartwig C-N Coupling

Rationale: This is the key step where the C-N bond is formed between the aryl bromide and the desired aryl amine. The choice of palladium catalyst, ligand, and base is critical and may require optimization for different substrates.

Materials:

  • Methyl 5-bromonicotinate (from Step 1)

  • Aryl amine (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.04-0.10 eq)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • In a Schlenk tube, combine methyl 5-bromonicotinate (1.0 eq), the aryl amine (1.1 eq), and the base (e.g., sodium tert-butoxide, 1.5 eq).

  • In a separate vial, prepare the catalyst by mixing the palladium source (e.g., Pd₂(dba)₃, 0.025 eq) and the ligand (e.g., XPhos, 0.05 eq) in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat 3 times).

  • Add the anhydrous solvent (e.g., toluene) to the Schlenk tube, followed by the pre-mixed catalyst solution.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Saponification (Ester Hydrolysis)

Rationale: The ester protecting group is removed to regenerate the carboxylic acid, which is necessary for the final amide bond formation.

Materials:

  • Methyl 5-(arylamino)nicotinate (from Step 2)

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq)

  • Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl) (1 M)

Procedure:

  • Dissolve the methyl 5-(arylamino)nicotinate (1.0 eq) in a mixture of THF and water.

  • Add the base (e.g., LiOH, 2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution with 1 M HCl to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 4: Amide Bond Formation

Rationale: The final step involves the coupling of the 5-(arylamino)nicotinic acid with the desired amine to form the target N-aryl nicotinamide. Standard peptide coupling reagents are effective for this transformation.[7][8]

Materials:

  • 5-(Arylamino)nicotinic acid (from Step 3)

  • Desired amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (catalytic amount)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 eq)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

  • To a solution of the 5-(arylamino)nicotinic acid (1.0 eq) in anhydrous DCM, add the coupling agent (e.g., EDC, 1.2 eq) and HOBt (catalytic).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with DCM and wash with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final N-aryl nicotinamide product by column chromatography or recrystallization.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the key Buchwald-Hartwig amination step. Note that these are starting points and may require optimization for specific substrates.

ParameterRecommended ConditionsNotes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂0.02 - 0.05 equivalents
Ligand XPhos, SPhos, BINAP0.04 - 0.10 equivalents
Base NaOtBu, Cs₂CO₃, K₃PO₄1.5 - 2.0 equivalents
Solvent Toluene, DioxaneAnhydrous conditions are crucial
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates
Typical Yield 60 - 95%Highly substrate-dependent

Expertise & Experience: Causality Behind Experimental Choices

  • Why a Multi-Step Approach? Direct amination of 5-bromonicotinic acid is challenging because the acidic proton of the carboxylic acid can quench the strong base required for the Buchwald-Hartwig reaction, leading to low yields and catalyst deactivation. Esterification provides a robust and reliable way to circumvent this issue.

  • Choice of Base in Buchwald-Hartwig: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine. However, for sensitive substrates, a milder base like cesium carbonate or potassium phosphate may be preferred to minimize side reactions.[9]

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxidation. Therefore, maintaining an inert atmosphere of argon or nitrogen is critical for achieving high catalytic turnover and preventing catalyst decomposition.

  • Amide Coupling Reagents: EDC/HOBt is a classic and cost-effective choice for amide bond formation. For more challenging couplings, more potent reagents like HATU or HBTU can be employed.[7]

Trustworthiness: A Self-Validating System

The protocols described in this guide are designed to be self-validating through the use of standard analytical techniques at each step.

  • TLC Monitoring: Thin Layer Chromatography should be used to monitor the progress of each reaction, ensuring the consumption of the starting material before proceeding to the workup.

  • Spectroscopic Characterization: The structure and purity of the intermediates and the final product should be confirmed by NMR (¹H and ¹³C) and Mass Spectrometry (MS).

  • Purification: Chromatographic purification at each step where necessary ensures that impurities are not carried over to subsequent reactions, which is crucial for the successful synthesis of the final compound.

References

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Center for Biotechnology Information. [Link]

  • Does anyone have experience with amide coupling reaction of aniline? ResearchGate. [Link]

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][10][11][12] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]

  • Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. ResearchGate. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Center for Biotechnology Information. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. National Center for Biotechnology Information. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • One-Pot Synthesis of Aryl Selenonic Acids and Some Unexpected Byproducts. National Center for Biotechnology Information. [Link]

  • Two-step three-component process for one-pot synthesis of 8-alkylmercaptocaffeine derivatives. Royal Society of Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. National Center for Biotechnology Information. [Link]

  • Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis of O-Aryl Carbamates. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Aryl Selenonic Acids and Some Unexpected Byproducts. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-Bromo-2-Substituted Pyridines

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-bromo-2-substituted pyridines. This guide is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-bromo-2-substituted pyridines. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical transformation for synthesizing complex biaryl structures. Due to their electron-deficient nature and the presence of a coordinating nitrogen atom, these pyridine substrates present unique challenges compared to standard aryl halides. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your reaction success, yield, and reproducibility.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on root causes and actionable solutions.

Q: My reaction shows low conversion or has stalled completely. What are the primary factors to investigate?

A: Low or no conversion is the most common issue and typically points to a problem with the catalytic cycle. The electron-deficient character of the pyridine ring can slow the initial oxidative addition step, while the pyridine nitrogen itself can act as a ligand, poisoning the palladium catalyst.

Causality & Solution Pathway:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalytically inactive species. This is especially problematic with less sterically hindered or less electron-rich ligands.

    • Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to promote a high rate of reductive elimination and their steric bulk can disfavor coordination of the pyridine nitrogen. Buchwald-type ligands and their associated pre-catalysts are often highly effective for these challenging substrates.[1]

  • Inefficient Oxidative Addition: The C-Br bond at the 5-position is less reactive than in electron-rich systems. High temperatures are often required, but this can lead to degradation.

    • Solution: Ensure your catalyst system is sufficiently active. Systems like Pd₂(dba)₃ with a suitable phosphine ligand or pre-formed palladium(II) pre-catalysts are generally more reliable than Pd(PPh₃)₄ for this substrate class.[2] Increasing the temperature incrementally (e.g., from 80°C to 100°C) can also promote this step, but must be balanced against substrate stability.

  • Poor Quality Reagents: This is a frequently overlooked cause.

    • 5-Bromo-2-Substituted Pyridine: Verify its purity. Impurities can interfere with the catalyst.

    • Boronic Acid/Ester: These reagents can degrade via protodeboronation or by forming boroxine anhydrides upon storage.[1] It is advisable to check the quality by NMR before use. Using a slight excess (1.2-1.5 equivalents) can often compensate for minor degradation.

    • Solvent and Base: Ensure solvents are anhydrous (if the protocol demands it) and properly degassed. The purity of the base is also critical.

Q: I'm observing a significant amount of debrominated pyridine starting material as a byproduct. How can I prevent this?

A: Protodebromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This typically occurs when the catalytic cycle is inefficient, allowing side reactions to compete.

Causality & Solution Pathway:

  • Slow Transmetalation/Reductive Elimination: If the steps following oxidative addition are slow, the organopalladium intermediate (Py-Pd(II)-Br) has a longer lifetime and can undergo side reactions.

    • Solution: The choice of base is critical here. A strong base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step by activating the boronic acid.[3][4] Ensure the base is sufficiently soluble in the reaction medium; a biphasic solvent system like dioxane/water or toluene/water is commonly used to this end.[5][6][7]

  • Presence of Hydride Sources: Trace water or other protic sources can react with the palladium intermediates.

    • Solution: While many modern Suzuki protocols tolerate water, if debromination is severe, switching to a rigorously anhydrous system (e.g., dry THF or dioxane) with a non-hydroxide base (e.g., KF or CsF) may be beneficial. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.

Q: My reaction mixture turns black and catalysis stops. What causes this and how can I fix it?

A: The formation of a black precipitate is characteristic of palladium black, which is catalytically inactive elemental palladium (Pd(0)) that has agglomerated and fallen out of solution. This indicates catalyst decomposition.

Causality & Solution Pathway:

  • Oxidation of Phosphine Ligands: The most common cause is the presence of oxygen, which oxidizes the phosphine ligands.[1] Without the stabilizing effect of the ligand, the Pd(0) species agglomerate.

    • Solution: Rigorous degassing of all solvents and reagents is mandatory. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles for the most sensitive reactions.[1] Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Thermal Instability of the Catalyst: At high temperatures, some palladium-ligand complexes can degrade.

    • Solution: If you suspect thermal decomposition, try running the reaction at a lower temperature with a more active catalyst system. For example, instead of running a reaction at 110°C with a less active catalyst, a modern Buchwald pre-catalyst might allow the reaction to proceed efficiently at 80°C.

Section 2: Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand system is generally best for 5-bromo-2-substituted pyridines?

A: There is no single "best" system, as the optimal choice depends on the specific 2-substituent on the pyridine ring. However, a highly reliable starting point for screening is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos . Alternatively, using a pre-formed pre-catalyst like SPhos Pd G3 or XPhos Pd G3 is often more efficient and reproducible, as it ensures the correct palladium-to-ligand ratio and facilitates the generation of the active catalytic species. For simpler, less-hindered substrates, Pd(dppf)Cl₂ can also be effective and is often a good first choice due to its air stability and ease of handling.[2]

Q: How does the choice of base affect the reaction outcome?

A: The base plays a crucial role in the Suzuki-Miyaura reaction; its primary function is to activate the boronic acid for the transmetalation step.[4]

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common bases. K₂CO₃ is a good starting point.[1] Cs₂CO₃ is more soluble in organic solvents and more basic, often providing better results for challenging couplings, albeit at a higher cost.

  • Phosphates (K₃PO₄): This is a strong, non-nucleophilic base that is particularly effective for electron-deficient aryl halides and for minimizing side reactions like protodeboronation.[3][5] It is highly recommended for 5-bromo-2-substituted pyridine substrates.

  • Fluorides (KF, CsF): Used in anhydrous conditions, they can be effective while avoiding hydrolysis of sensitive functional groups.

Q: What is the optimal solvent system?

A: A polar, aprotic solvent, often in combination with water, is typically used. The water helps to dissolve the inorganic base and facilitates the reaction.

  • 1,4-Dioxane / Water (e.g., 4:1 v/v): This is a very common and effective system, providing a good balance of polarity to dissolve both the organic and inorganic reagents.[5][6]

  • Toluene / Water: Another excellent biphasic system, particularly at higher temperatures.

  • THF / Water: Suitable for lower temperature reactions.

  • DMF or Acetonitrile / Water: Can also be used, but DMF can be difficult to remove during workup, and acetonitrile can sometimes coordinate to the palladium.[1][3]

Q: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)?

A: Both can be effective, and the choice often depends on the stability and commercial availability of the reagent.

  • Boronic Acids: More common and generally more reactive. However, they can be prone to decomposition (protodeboronation or boroxine formation).[8]

  • Boronate Esters (e.g., Pinacol Esters): They are typically more stable, have a longer shelf-life, and are less prone to protodeboronation. This makes them an excellent choice for sensitive or complex coupling partners. They may, however, be slightly less reactive, sometimes requiring higher temperatures or longer reaction times.

Section 3: Recommended Protocols & Methodologies

General Screening Protocol for Suzuki Coupling

This protocol provides a robust starting point for the coupling of a generic 5-bromo-2-substituted pyridine with an arylboronic acid.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-bromo-2-substituted pyridine (1.0 eq., e.g., 0.5 mmol).

    • Add the arylboronic acid (1.2 eq., 0.6 mmol).

    • Add potassium phosphate (K₃PO₄) (2.0 eq., 1.0 mmol).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%, 0.01 mmol).

  • Reaction Setup:

    • Seal the vial with a septum cap.

    • Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon or nitrogen through it for at least 20 minutes.

    • Using a syringe, add the degassed solvent mixture to the reaction vial to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the bromopyridine).

  • Reaction Execution:

    • Place the vial in a pre-heated oil bath or heating block at 90-100 °C.

    • Stir the reaction vigorously for the specified time (typically 2-16 hours).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. The basicity of the pyridine product may cause streaking on the column. It is often helpful to pre-treat the silica with a solvent system containing a small amount of triethylamine (e.g., 1%) to neutralize acidic sites.

Table of Recommended Starting Conditions
ParameterRecommended ConditionRationale & Comments
Pd Catalyst XPhos Pd G3 (1-3 mol%)Highly active and reliable for heteroaryl couplings. Ensures proper ligand:Pd ratio.
Ligand (Included in pre-catalyst)Bulky, electron-rich ligands are crucial for this substrate class.
Base K₃PO₄ (2-3 eq.)Strong, effective base for activating the boronic acid and promoting transmetalation.[3][5]
Solvent 1,4-Dioxane/H₂O (4:1)Excellent general-purpose solvent system for dissolving all components.[5][6]
Temperature 90 - 110 °CRequired to drive the oxidative addition of the C-Br bond.
Atmosphere Inert (N₂ or Ar)Absolutely critical to prevent catalyst decomposition.[1]
Boron Source Arylboronic Acid (1.2 eq.)A slight excess accounts for potential impurities or decomposition.

Section 4: Visual Guides

Suzuki Catalytic Cycle & Pitfalls with Pyridine Substrates

Suzuki_Cycle Suzuki Catalytic Cycle for 5-Bromo-2-Substituted Pyridines Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Py-Br Decomposition Decomposition (Pd Black) Pd0->Decomposition O₂ / High Temp Inhibition Inactive Pyridine Complex [Pd(0)L(Py)] Pd0->Inhibition Pyridine Coordination PdII Py-Pd(II)L₂-Br OxAdd->PdII Trans Transmetalation PdII->Trans + Ar-B(OH)₃⁻ PdII_Aryl Py-Pd(II)L₂-Aryl Trans->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Py-Aryl (Product) RedElim->Product Inhibition->Pd0 Bulky Ligand (Reversible) Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield Suzuki Reactions start Low Yield / No Reaction check_reagents 1. Verify Reagent Quality - NMR of Boronic Acid - Purity of Bromopyridine - Fresh Base start->check_reagents check_atmosphere 2. Check Reaction Atmosphere - Degas solvents thoroughly? - Maintained inert gas flow? check_reagents->check_atmosphere Reagents OK check_catalyst 3. Evaluate Catalyst System - Using bulky, e⁻-rich ligand? - Increase catalyst loading? - Try a pre-catalyst? check_atmosphere->check_catalyst Atmosphere OK check_conditions 4. Modify Conditions - Increase temperature? - Change base (e.g., to K₃PO₄)? - Change solvent system? check_catalyst->check_conditions Catalyst OK success Reaction Improved check_conditions->success Monitor Progress

Caption: A step-by-step workflow for troubleshooting common issues in Suzuki coupling reactions.

Section 5: References

  • Iqbal, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Iqbal, N., et al. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... ResearchGate. [Link]

  • Various Authors. (2009). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • Jabeen, F., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... Molecules, 25(21), 5190. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]

  • Reddit Community. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros on Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Barattini, E., et al. (2008). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16484–16494. [Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling of Aminopyridines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving aminopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving aminopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. The unique electronic properties of aminopyridines, stemming from the interplay between the basic ring nitrogen and the amino substituent, present specific challenges not always encountered with simpler aryl halides.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common side reactions, optimize your reaction conditions, and ultimately achieve higher yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with aminopyridines in Suzuki couplings.

Q1: My Suzuki coupling with a bromo-aminopyridine is sluggish or fails completely, while other aryl bromides work fine. What's the most likely cause?

A1: The most probable cause is catalyst inhibition or poisoning by the pyridine nitrogen. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, forming a stable, off-cycle complex that deactivates the catalyst.[1] This is particularly problematic with 2-substituted pyridines where the nitrogen is sterically accessible. This coordination reduces the concentration of the active Pd(0) species required to initiate the catalytic cycle, thereby stalling the reaction.[1]

Q2: I'm observing a significant amount of a byproduct that corresponds to the starting boronic acid having been replaced by a hydrogen atom. What is this side reaction and how can I prevent it?

A2: This side reaction is known as protodeboronation . It is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophile.[1][2] This process can be promoted by acidic or basic conditions, residual water, and elevated temperatures.[1] Electron-deficient heteroaryl boronic acids, a class that includes some pyridyl boronic acids, are particularly susceptible to this decomposition pathway.[2]

To minimize protodeboronation:

  • Use anhydrous solvents and reagents.

  • Employ milder bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.

  • Consider using boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids.[3]

  • Keep reaction times and temperatures to the minimum necessary for product formation.

Q3: My mass spectrometry analysis shows a byproduct with a mass corresponding to two molecules of my boronic acid coupled together. What is happening?

A3: You are observing homocoupling of the boronic acid. This side reaction is typically mediated by Pd(II) species in the reaction mixture and can be exacerbated by the presence of oxygen.[3][4] If your palladium precatalyst is not fully reduced to the active Pd(0) state, or if oxygen enters the system and re-oxidizes Pd(0) to Pd(II), this Pd(II) can stoichiometrically couple two molecules of the boronic acid, generating the homocoupled biaryl and regenerating Pd(0).[3][4] Rigorous degassing of your reaction mixture is crucial to prevent this.[3]

Part 2: Troubleshooting Guide: Specific Side Reactions

This section provides a deeper dive into specific problems, explaining the underlying chemistry and offering targeted solutions.

Issue 1: Catalyst Inhibition and Low Yields

Q: I've tried standard Pd(PPh₃)₄ and the reaction with my 2-amino-5-bromopyridine is giving less than 20% yield. How can I overcome catalyst inhibition?

A: Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates like aminopyridines. The key is to use ligands that can electronically and sterically outcompete the pyridine nitrogen for coordination to the palladium center.

Causality: The pyridine nitrogen acts as a Lewis base, coordinating to the electrophilic palladium center.[1] This coordination is often strong enough to displace weakly-bound ligands like PPh₃, leading to an inactive catalyst complex. To favor the desired catalytic cycle, you need a ligand that forms a more stable and highly active complex with palladium.

Solutions:

  • Switch to Bulky, Electron-Rich Ligands: These ligands accelerate the rate-determining oxidative addition and the subsequent reductive elimination steps, helping the desired catalytic cycle outpace catalyst deactivation.[5][6] They also sterically hinder the approach of the pyridine nitrogen.

  • Use Pre-formed Catalysts (Precatalysts): Modern precatalysts are designed to generate the active LPd(0) species reliably and under mild conditions, which can improve reproducibility and efficiency.[7]

Data-Driven Ligand Selection:

Ligand TypeExample LigandsKey AdvantagesWhen to Use
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and bulky. Excellent for electron-rich and sterically hindered substrates.First choice for challenging aminopyridine couplings, especially with aryl chlorides.[8]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form very stable Pd complexes.Good for aryl chloride substrates and when catalyst stability at high temperatures is needed.[9]
Dialkylphosphines P(t-Bu)₃, PCy₃Very electron-donating, promote oxidative addition.Effective but can be sensitive to air. Often used with Pd₂(dba)₃.[9]
Issue 2: Competitive N-Arylation

Q: Besides my desired C-C coupled product, I am isolating a significant amount of a diarylamine, where the boronic acid has coupled to the amino group of my aminopyridine. How can I suppress this?

A: This side reaction is competitive N-arylation, essentially a Chan-Lam or Buchwald-Hartwig type coupling occurring under Suzuki conditions. The amino group, being nucleophilic, can compete with the transmetalation step to couple with the palladium-aryl intermediate.

Causality: The catalytic cycle for N-arylation is distinct but related to the Suzuki cycle. The palladium(II)-aryl halide intermediate formed after oxidative addition can undergo reaction with the amine nucleophile instead of the organoboron reagent. This pathway is favored by certain ligands and conditions that promote C-N bond formation.

Troubleshooting Workflow for N-Arylation:

NARylation_Troubleshooting Start N-Arylation Observed Protect Protect Amino Group (e.g., Boc, Piv) Start->Protect Most Robust Solution Modify Modify Reaction Conditions Start->Modify If protection is undesirable Deprotect Deprotection Step Protect->Deprotect Ligand Change Ligand: Avoid C-N coupling ligands (e.g., some bidentates). Use bulky monophosphines (XPhos, SPhos) Modify->Ligand Base Use Weaker, Non-nucleophilic Base (e.g., K₃PO₄, CsF) Modify->Base Solvent Change Solvent: Try less polar aprotic solvents (Toluene, Dioxane) Modify->Solvent Success Problem Solved Ligand->Success Failure Re-evaluate Strategy Ligand->Failure Base->Success Base->Failure Solvent->Success Solvent->Failure Deprotect->Success

Caption: Decision workflow for troubleshooting N-arylation side reactions.

Solutions:

  • Protect the Amino Group: This is the most direct and often most effective solution. Converting the -NH₂ group to a carbamate (e.g., Boc) or an amide (e.g., pivaloyl) temporarily removes its nucleophilicity. The protecting group can be removed post-coupling.

  • Ligand and Base Selection: Choose ligands known to favor C-C over C-N coupling, such as the bulky monophosphine Buchwald ligands. Avoid conditions known to promote Buchwald-Hartwig amination. Using weaker, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can also disfavor the N-arylation pathway.

Issue 3: Protodeboronation and Homocoupling

Q: My reaction is clean at the start, but after heating for several hours, I see mostly the debrominated aminopyridine and the homocoupled boronic acid dimer. How do I improve the reaction's efficiency?

A: This indicates that the desired cross-coupling is slow, allowing the side reactions of protodeboronation and homocoupling to dominate over time. The goal is to accelerate the productive catalytic cycle so that it consumes the starting materials before they have a chance to decompose.

Causality & Interplay:

  • Slow Transmetalation: Electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation.[2] This "dwell time" for the boronic acid in the basic, aqueous media increases the likelihood of protodeboronation.[1][2]

  • Slow Reductive Elimination: If reductive elimination is slow, the palladium intermediate is more susceptible to side reactions.

  • Presence of Oxygen: As mentioned, trace oxygen can cause homocoupling by regenerating Pd(II) species.[3]

Visualizing the Competing Pathways:

Competing_Pathways cluster_0 Productive Pathway cluster_1 Unproductive Pathways Cycle Desired Suzuki Cycle Pd0 LPd(0) OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX L(Ar)Pd(II)-X OA->PdII_ArX Transmetal Transmetalation (Ar'-B(OR)₂) PdII_ArX->Transmetal SideRx Side Reactions PdII_ArAr L(Ar)Pd(II)-Ar' Transmetal->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Regenerates Catalyst Product Product (Ar-Ar') RE->Product Boronic Ar'-B(OR)₂ Boronic->Transmetal Consumed productively Protodeb Protodeboronation Boronic->Protodeb Homocoupling Homocoupling (via Pd(II) + O₂) Boronic->Homocoupling Deboronated Ar'-H Protodeb->Deboronated Dimer Ar'-Ar' Homocoupling->Dimer

Caption: Competing reaction pathways in Suzuki coupling.

Solutions:

  • Use a More Reactive Boron Species: Potassium trifluoroborate salts (Ar-BF₃K) or MIDA boronates can offer enhanced stability against protodeboronation while maintaining good reactivity.[3]

  • Optimize the Base and Solvent System: A common, effective system for aminopyridines is K₃PO₄ in a solvent mixture like 1,4-dioxane/water. The water is often necessary to solubilize the base and facilitate the formation of the active boronate species, but excessive water can promote hydrolysis and protodeboronation.[6] A ratio of 5:1 to 10:1 organic solvent to water is a good starting point.

  • Rigorous Inert Atmosphere: Ensure your reaction is thoroughly degassed (e.g., via 3-4 vacuum/nitrogen cycles or sparging with argon for 20-30 minutes) and maintained under a positive pressure of an inert gas (N₂ or Ar) to minimize oxygen and prevent homocoupling.[4]

Part 3: Key Experimental Protocol

This section provides a robust starting point protocol for a challenging Suzuki coupling of an aminopyridine.

Protocol: General Procedure for Suzuki Coupling of 2-Amino-5-bromopyridine with Phenylboronic Acid

Materials:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • SPhos Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2-amino-5-bromopyridine, phenylboronic acid, and K₃PO₄.

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle 3-4 times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water (typically a 10:1 ratio, e.g., 5 mL dioxane, 0.5 mL water). The mixture should be stirred to a slurry.

  • Degassing (Sparging): Bubble nitrogen or argon gas through the stirred solution via a long needle for 15-20 minutes. This is a critical step to remove dissolved oxygen.[4]

  • Catalyst Addition: While maintaining positive inert gas pressure, quickly add the SPhos precatalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Retrieved from [Link]

  • Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(15), 4993. Retrieved from [Link]

  • D'Amico, D. C., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 989-996. Retrieved from [Link]

  • K-A, G., et al. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Organic Letters, 9(19), 3797-3800. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Mukai, S., & Yamada, Y. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Retrieved from [Link]

  • D'Amico, D. C., et al. (2024). Aminative Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. Retrieved from [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • D'Amico, D. C., et al. (2025). Aminative Suzuki-Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile-First Mechanism. Angewandte Chemie International Edition, 64(46), e202511005. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Wallace, D. J., & Alessio, T. R. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 77(15), 6625-6630. Retrieved from [Link]

  • Li, J., et al. (2014). Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Chinese Chemical Letters, 25(12), 1535-1538. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Improving Yield in Amide Synthesis with Sterically Hindered Pyridines

Welcome to the technical support center for amide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with amide bond formation, particularly when dea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with amide bond formation, particularly when dealing with sterically hindered pyridines and other challenging substrates. Here, we move beyond standard protocols to explore the underlying causes of low yields and provide actionable, field-proven troubleshooting strategies.

I. Frequently Asked Questions (FAQs)

Q1: My standard amide coupling (e.g., HATU, EDC/HOBt) is failing with my sterically hindered aminopyridine. What's the likely cause?

A1: The primary reason for failure is the reduced nucleophilicity of the sterically hindered aminopyridine. The bulky substituents near the nitrogen atom physically obstruct its approach to the activated carboxylic acid intermediate. This steric clash significantly slows down the rate of the desired nucleophilic attack, often to the point where side reactions or decomposition of the activated species predominate. You may observe the formation of the activated ester via LCMS, but it fails to react with the amine.[1]

Q2: I've tried adding a stronger base like DIPEA or triethylamine, but the yield hasn't improved. Why not?

A2: While a base is necessary to deprotonate the amine and neutralize the acid formed during the reaction, simply using a stronger or bulkier non-nucleophilic base often doesn't overcome the core issue of steric hindrance. In some cases, an excess of a hindered base can even exacerbate the problem by creating a more crowded reaction environment. The key is not just the strength of the base, but its ability to facilitate the coupling without adding to the steric problem. For slower couplings, pyridine can be a more effective base than DIPEA or triethylamine.[1]

Q3: What is the role of additives like HOBt and DMAP, and why might they be ineffective in this scenario?

A3:

  • HOBt (1-Hydroxybenzotriazole): In carbodiimide-mediated couplings (like with EDC), HOBt acts as a coupling additive. It reacts with the initial O-acylisourea intermediate to form an activated HOBt ester. This ester is more reactive than the starting carboxylic acid and is less prone to side reactions like N-acylurea formation.[2][3] However, if the steric hindrance of the pyridine is too great, even this activated ester will not be readily attacked.

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst.[4] It works by forming a highly reactive N-acylpyridinium intermediate with the activated carboxylic acid (or acid chloride/anhydride). While very potent, if the subsequent nucleophilic attack by the hindered pyridine is the rate-limiting step, the concentration of this highly reactive intermediate may remain too low to effect a high-yielding transformation. For some challenging couplings, a catalytic amount of DMAP can be beneficial, but it's not a universal solution for severe steric hindrance.[5]

Q4: Are there non-nucleophilic pyridine bases that are better suited for these reactions?

A4: Yes, sterically hindered, non-nucleophilic pyridine bases are often preferred as they are less likely to compete with your amine substrate in reacting with the activated carboxylic acid. Key examples include:

  • 2,6-Lutidine: The two methyl groups flanking the nitrogen make it a poor nucleophile but an effective proton scavenger. It is a good choice for reactions where the nucleophilicity of the base could be a problem.

  • 2,4,6-Collidine: With three methyl groups, it is even more sterically hindered and less nucleophilic than 2,6-lutidine, making it suitable for very sensitive reactions.

When using these bases, it's crucial to ensure they are of high purity, as impurities can interfere with the reaction.

II. Troubleshooting Guides

Problem 1: Low to No Product Formation with Standard Coupling Reagents

If you're observing unreacted starting materials despite using standard coupling reagents like HATU, HBTU, or EDC/HOBt, consider the following hierarchical troubleshooting approach.

Workflow for Troubleshooting Low Yield

A Initial Failure: Low/No Product B Step 1: Change Activation Strategy A->B C Option A: More Reactive Activated Species B->C Explore D Option B: Alternative Coupling Reagents B->D Explore E Step 2: Optimize Reaction Conditions C->E D->E F Increase Temperature E->F Try G Change Solvent E->G Try H Final Strategy: Alternative Synthetic Route F->H If still failing G->H If still failing

Caption: Troubleshooting Decision Tree for Amide Synthesis.

Step 1: Change the Activation Strategy

The fundamental issue is that the energy barrier for the nucleophilic attack is too high. The solution is often to use a more reactive electrophile.

  • Strategy 1.1: In Situ Acyl Fluoride Formation Acyl fluorides are generally more reactive than the active esters formed by many common coupling reagents.[6] They can often overcome the steric barrier where other methods fail.

    • Recommended Reagents: TFFH or the safer alternative BTFFH can be used to generate acyl fluorides in situ.[6]

    • Protocol Insight: The conversion to the acyl fluoride is often faster and cleaner in solvents like CH2Cl2 compared to DMF.[6] The subsequent amidation may require elevated temperatures.[7]

  • Strategy 1.2: Acid Chloride Formation Acid chlorides are among the most reactive carboxylic acid derivatives and can be effective for coupling with sterically hindered amines.[8][9]

    • Reagents:

      • Thionyl Chloride (SOCl2): A powerful but often harsh reagent. Can lead to side reactions if not used carefully.[1]

      • Oxalyl Chloride with catalytic DMF: A milder and very common method for generating acid chlorides.[1]

    • Causality: The high electrophilicity of the carbonyl carbon in the acid chloride significantly lowers the activation energy for the nucleophilic attack by the hindered pyridine.

Step 2: Screen Alternative, More Potent Coupling Reagents

If forming an acid chloride is not desirable due to other functional groups, consider newer generation, highly efficient coupling reagents.

ReagentClassKey Advantages for Hindered Couplings
COMU Uronium/AminiumHigh reactivity, often exceeding HATU. Byproducts are water-soluble, simplifying purification.[10][11]
T3P® Phosphonic AnhydrideRobust and effective for coupling racemization-prone acids and non-nucleophilic anilines. Often used with pyridine as the base.[12]
DMTMM TriazineCan mediate peptide couplings in aqueous or alcoholic solutions with high yields and low racemization.[11]
Step 3: Optimize Reaction Conditions
  • Temperature: For sluggish reactions involving hindered substrates, increasing the temperature can provide the necessary energy to overcome the activation barrier.[13] Reactions can be heated, sometimes to temperatures as high as 80-120°C.[1][13]

  • Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. If solubility is an issue, or if polar aprotic solvents like DMF are problematic, consider alternatives like 2-methyltetrahydrofuran (2-MeTHF) or dimethyl carbonate, especially with reagents like COMU.[10]

Problem 2: Formation of Side Products
Side Product: N-acylurea
  • Cause: When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, especially if the nucleophilic attack by the amine is slow. This is more prevalent in very polar solvents.[2]

  • Solution:

    • Add HOBt or OxymaPure: These additives trap the O-acylisourea intermediate to form a more stable active ester, preventing the rearrangement.[2][14]

    • Solvent Choice: Switching from a highly polar solvent like DMF to a less polar one like DCM can disfavor this side reaction.[2]

Side Product: Guanidinium Formation
  • Cause: Uronium/aminium-based coupling reagents (like HBTU, HATU, COMU) can react with the amine nucleophile in the absence of a carboxylic acid, leading to chain termination.[9][10]

  • Solution:

    • Stoichiometry Control: Ensure the coupling reagent is not used in excess relative to the carboxylic acid. A slight deficit of the coupling reagent is sometimes recommended.[10]

    • Phosphonium Reagents: Phosphonium-based reagents like PyBOP do not have this liability as they do not react with the free amino group.[9][11] This makes them ideal for reactions requiring equimolar amounts of acid and amine, such as intramolecular cyclizations.[9]

III. Advanced Protocols & Methodologies

Protocol 1: Amide Coupling via In Situ Acyl Fluoride Generation with BTFFH

This protocol is adapted for challenging couplings where standard methods have failed.[6]

  • Acid Fluoride Formation:

    • Dissolve the carboxylic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous CH2Cl2.

    • Add a non-nucleophilic base such as 2,6-lutidine or collidine (2.5 eq).

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the acyl fluoride by LCMS or by quenching a small aliquot with a simple amine (e.g., benzylamine).

  • Amidation:

    • Add the sterically hindered aminopyridine (1.1 eq) to the reaction mixture.

    • If no reaction occurs at room temperature, transfer the mixture to a sealed vial and heat in a microwave reactor or a conventional oil bath to 80°C for 4-12 hours.[6]

    • Monitor the reaction progress by LCMS.

  • Workup:

    • Upon completion, cool the reaction to room temperature and dilute with CH2Cl2.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: High-Temperature Coupling Using T3P®

This method is particularly effective for less nucleophilic amines.[1][12]

  • Reaction Setup:

    • In a sealed tube, combine the carboxylic acid (1.0 eq) and the sterically hindered aminopyridine (1.1 eq).

    • Add a suitable solvent such as ethyl acetate or n-butyl acetate.

    • Add pyridine (4.0 eq) as the base.[1]

    • Add T3P® (2.0 eq, typically as a 50% solution in a suitable solvent).

  • Reaction:

    • Seal the tube and heat the reaction mixture to 80-120°C for 12-24 hours.[1]

    • Monitor the reaction by LCMS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with the reaction solvent (e.g., ethyl acetate) and wash with water to remove the water-soluble byproducts of T3P® and excess pyridine.

    • Wash with saturated NaHCO3 and brine.

    • Dry the organic layer, concentrate, and purify as described above.

Alternative Strategy: Grignard Reagent Addition to Isocyanates

For the most extremely hindered amides where even the most potent coupling methods fail, a complete change in strategy may be necessary. The addition of Grignard reagents to isocyanates provides a robust, alternative C-N bond formation pathway.[6][15]

Conceptual Workflow

cluster_0 Isocyanate Route cluster_1 Grignard Route A Sterically Hindered Amine B Convert to Isocyanate (e.g., with phosgene or equivalent) A->B E Addition Reaction (Ethereal solvent, 0°C to RT) B->E C Aryl/Alkyl Halide D Form Grignard Reagent (Mg, ether) C->D D->E F Highly Hindered Amide Product E->F

Caption: Alternative synthesis of hindered amides.

Important Note: This method involves the use of isocyanates, which are hazardous and require careful handling. This approach is generally reserved for cases where conventional amide coupling has been exhaustively explored and has failed.

IV. References

  • The Synthesis of Sterically Hindered Amides. (2014). ResearchGate. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Tips and tricks for difficult amide bond formation?. (2021). Reddit. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252–255. [Link]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. (n.d.). National Institutes of Health. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761–773. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 150–156. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). National Institutes of Health. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (n.d.). White Rose eTheses Online. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • What chemical can replace DMAP (4-Dimethylaminopyridine)?. (2017). ResearchGate. [Link]

  • Carbodiimide amide coupling reaction sideproduct. (2022). Reddit. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Angewandte Chemie International Edition, 52(16), 4453–4456. [Link]

  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. (n.d.). SciSpace. [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (2021). Organic Letters, 23(17), 6814–6818. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. [Link]

  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. (n.d.). National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-2-Substituted Pyrimidines

Welcome to the Technical Support Center for the synthesis of 5-bromo-2-substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-bromo-2-substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Here, we address common challenges and byproducts encountered during the synthesis of these valuable intermediates, providing in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you with the knowledge to optimize your synthetic routes, minimize byproduct formation, and streamline your purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of the Desired 5-Brominated Product and Presence of Unreacted Starting Material

Question: My bromination reaction is sluggish, resulting in a low yield of the 5-bromo-2-substituted pyrimidine and a significant amount of unreacted starting material. What are the potential causes and how can I improve the conversion?

Answer:

Low conversion in the bromination of pyrimidines is a common issue, often stemming from the electron-deficient nature of the pyrimidine ring, which makes it less susceptible to electrophilic attack compared to electron-rich aromatics. The reactivity is highly dependent on the nature of the substituent at the 2-position and the chosen brominating agent.

Causality and Solutions:

  • Insufficiently Activating Substituent: Electron-withdrawing groups at the 2-position (e.g., -Cl, -CF₃) deactivate the ring, making bromination more challenging. Conversely, electron-donating groups (e.g., -NH₂, -OR) activate the ring and facilitate the reaction. If your substrate is deactivated, you may need to employ more forcing conditions or a more reactive brominating agent.

  • Choice of Brominating Agent: The reactivity of common brominating agents varies.

    • Molecular Bromine (Br₂): Often requires harsh conditions, such as high temperatures and the use of an acid catalyst or performing the reaction on the pyrimidine hydrogen halide salt.[1]

    • N-Bromosuccinimide (NBS): A milder and more selective reagent than Br₂. It is often the reagent of choice for moderately activated or deactivated pyrimidines.

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A highly efficient source of electrophilic bromine, often effective when other reagents fail.[2] The addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can further enhance its reactivity.[2]

  • Reaction Temperature: Inadequate temperature can lead to slow reaction rates. For less reactive substrates, increasing the temperature is often necessary. However, this must be balanced against the risk of byproduct formation (see Issue 2). A systematic temperature screen is recommended, starting from room temperature and gradually increasing while monitoring the reaction by TLC or LC-MS.

  • Solvent Effects: The choice of solvent can significantly impact reaction outcomes.

    • Aprotic Solvents: Dichloromethane (DCM), acetonitrile (ACN), and dimethylformamide (DMF) are commonly used.[2] DMF can often accelerate the reaction but may be more challenging to remove during work-up.

    • Protic Solvents: While less common for bromination, acetic acid can be a suitable solvent, particularly when using Br₂.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion in pyrimidine bromination.

Issue 2: Formation of Over-Brominated Byproducts

Question: My reaction produces a significant amount of a byproduct with a higher molecular weight than my desired 5-bromo product. Mass spectrometry suggests the addition of two bromine atoms. What is this byproduct and how can I prevent its formation?

Answer:

The most common over-brominated byproduct is a di-brominated species. Depending on the reaction conditions and the substrate, this can be either a 2,5-dibromopyrimidine (if the 2-substituent is susceptible to replacement) or, more commonly, a 5,5-dibromo-dihydropyrimidine derivative.

Mechanism of Over-bromination:

The formation of a 5,5-dibromo-dihydropyrimidine species can occur, particularly with activated pyrimidines like 2-hydroxypyrimidines, when an excess of the brominating agent is used. The initial 5-bromopyrimidine can be further attacked by electrophilic bromine to form a stable di-bromo adduct.

Preventative Measures:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is generally recommended. A slow, portion-wise or dropwise addition of the brominating agent can help to maintain a low concentration of the electrophile in the reaction mixture, thus disfavoring the second bromination.

  • Temperature Management: Higher temperatures can increase the rate of the second bromination. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired mono-bromination is crucial.

  • Choice of Brominating Agent: Milder brominating agents like NBS are often more selective for mono-bromination compared to Br₂.

Data on Brominating Agent Stoichiometry vs. Product Distribution:

Brominating AgentEquivalentsTemperature (°C)Desired 5-Bromo Product (%)Di-bromo Byproduct (%)
NBS1.12590<5
NBS2.2251580
Br₂1.1507520
Br₂2.2501085

Note: These are representative values and will vary depending on the specific substrate and other reaction conditions.

Issue 3: Presence of a Debrominated Byproduct

Question: I am observing a byproduct that corresponds to the mass of my starting material (i.e., the non-brominated pyrimidine). How is this debromination occurring and what can I do to minimize it?

Answer:

The formation of a debrominated byproduct, where the bromine at the 5-position is replaced by a hydrogen atom, can occur under certain conditions, although it is less common than over-bromination during the initial synthesis. This side reaction is more frequently observed in subsequent downstream reactions, such as palladium-catalyzed cross-couplings. However, it can occur during the bromination workup or if the crude product is subjected to harsh conditions.

Potential Causes and Solutions:

  • Reductive Workup Conditions: Certain workup procedures, especially those involving reductive quenching agents (e.g., sodium bisulfite) used to destroy excess bromine, can potentially lead to the reduction of the C-Br bond.

    • Solution: Use a minimal amount of the quenching agent and ensure the reaction is performed at a low temperature. Alternatively, consider a non-reductive quench, such as bubbling nitrogen through the solution to remove excess Br₂.

  • Instability of the Product: Some 5-bromo-2-substituted pyrimidines can be sensitive to light or trace metals, which can catalyze a radical debromination pathway.

    • Solution: Protect the reaction and the isolated product from light. Ensure all glassware is scrupulously clean.

  • Palladium-Catalyzed Debromination: If the debromination is observed after a subsequent cross-coupling reaction, it is likely due to the formation of palladium-hydride species.

    • Solution: This is a complex issue related to the specific cross-coupling conditions. Strategies to mitigate this include using milder bases (e.g., K₂CO₃ instead of NaOtBu), lower reaction temperatures, and choosing appropriate ligands for the palladium catalyst.

Issue 4: Hydrolysis of a 2-Chloro Substituent

Question: I am synthesizing a 5-bromo-2-chloropyrimidine, but I am isolating a significant amount of 5-bromo-2-hydroxypyrimidine. How can I prevent this hydrolysis?

Answer:

The 2-chloro substituent on a pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), and water present during the reaction or workup can act as a nucleophile, leading to the formation of the corresponding 2-hydroxypyrimidine.

Mechanism of Hydrolysis:

The electron-deficient nature of the pyrimidine ring makes the C2 position electrophilic. Nucleophilic attack by water, which can be facilitated by acidic or basic conditions, leads to the displacement of the chloride ion.

Preventative Strategies:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Non-Aqueous Workup: During the workup, minimize contact with water, especially if the solution is acidic or basic. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to neutralize any acid and perform the extraction quickly at a low temperature.

  • Control of pH: Both acidic and basic conditions can catalyze the hydrolysis. Maintaining a neutral pH during workup and purification is crucial. The use of a non-basic acid scavenger during the reaction can be beneficial.

Experimental Protocol: Synthesis of 5-Bromo-2-chloropyrimidine with Minimized Hydrolysis

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloropyrimidine (1.0 eq) and anhydrous acetonitrile (10 mL/mmol of substrate).

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. Let the reaction warm to room temperature if the conversion is slow.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by the slow addition of a cold, saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Purification Strategies

The successful isolation of the desired 5-bromo-2-substituted pyrimidine often hinges on the choice of purification method.

Recrystallization

Recrystallization is a powerful technique for purifying solid products, especially for removing small amounts of impurities with different solubility profiles.

General Procedure for Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If colored impurities are present, a small amount of activated carbon can be added, and the hot solution is filtered.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solvent Selection for Recrystallization:

2-SubstituentRecommended Solvents
-Cl, -BrEthanol, Isopropanol, Hexane/Ethyl Acetate mixture
-NH₂, -NHREthanol/Water mixture, Ethyl Acetate
-OR, -OPhMethanol, Ethanol, Toluene
Column Chromatography

For separating mixtures with similar polarities, such as the desired product from over-brominated or debrominated byproducts, column chromatography is the method of choice.

General Guidance for Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC analysis.

  • Detection: The fractions can be monitored by TLC or UV-Vis spectroscopy.

Visualization of Key Processes

Reaction Pathway for the Synthesis of 5-Bromo-2-chloropyrimidine and Potential Byproducts:

Synthesis_and_Byproducts Start 2-Chloropyrimidine Desired_Product 5-Bromo-2-chloropyrimidine Start->Desired_Product Bromination (e.g., NBS) Over_Bromination Di-brominated Byproduct Desired_Product->Over_Bromination Excess Brominating Agent / High Temperature Hydrolysis 5-Bromo-2-hydroxypyrimidine Desired_Product->Hydrolysis Presence of Water (Acidic/Basic conditions)

Caption: Key reaction pathways and byproduct formation in the synthesis of 5-bromo-2-chloropyrimidine.

References

  • U.S. Patent 3,956,301, "Process for bromination of pyrimidine," issued May 11, 1976.
  • Rayala, R., & Wnuk, S. F. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333–3336. [Link]

  • Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1474-1477. [Link]

  • Kumar, V., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(15), 4468-4471. [Link]

  • G. W. H. Cheeseman and R. F. Cookson, The Chemistry of Heterocyclic Compounds, Pyrimidines, John Wiley & Sons, 1979.
  • Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-CHLOROPYRIMIDINE. Organic Syntheses, 35, 34. [Link]

Sources

Troubleshooting

Preventing protodeboronation in Suzuki reactions of bromopyridines

A Senior Application Scientist's Guide to Preventing Protodeboronation Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Protodeboronation

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the common and often frustrating side reaction of protodeboronation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and detailed experimental guidance to enhance your reaction success.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in my Suzuki reaction with bromopyridines?

A: Protodeboronation is an undesired side reaction where the boronic acid or its derivative reacts with a proton source (often water or alcohol in the reaction mixture) to replace the carbon-boron bond with a carbon-hydrogen bond.[1] This effectively consumes your nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a simple arene byproduct. This issue is particularly pronounced with electron-deficient heteroaryl boronic acids, such as those derived from pyridines, making them notoriously unstable under typical Suzuki conditions.[1][2]

Q2: I'm using a 2-bromopyridine derivative and observing significant protodeboronation. Is this expected?

A: Yes, unfortunately, this is a well-documented challenge. 2-Pyridylboronic acids are especially susceptible to protodeboronation.[1] Mechanistic studies suggest that the nitrogen atom in the pyridine ring can participate in pathways that accelerate this undesired reaction. The propensity for protodeboronation can make the desired cross-coupling a kinetically unfavored process if the reaction conditions are not carefully optimized.

Q3: Can the choice of my boronic acid derivative impact the extent of protodeboronation?

A: Absolutely. While boronic acids are the most common coupling partners, several derivatives have been developed to enhance stability and minimize protodeboronation. These include:

  • Boronate Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids and can help prevent premature decomposition.[1]

  • Potassium Trifluoroborates (ArBF₃K): These salts are often more stable to storage and handling and can be less prone to protodeboronation under the reaction conditions. They slowly hydrolyze in the presence of a base to release the active boronic acid.[3]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids. They are designed for a "slow release" of the boronic acid under basic conditions, which keeps the concentration of the unstable boronic acid low throughout the reaction, thereby minimizing protodeboronation.[4]

Q4: How does water content affect my reaction?

A: The role of water is complex. A certain amount of water is often necessary to dissolve the inorganic base and to facilitate the hydrolysis of boronate esters to the active boronic acid.[1] However, excess water can serve as a proton source and accelerate protodeboronation.[5] Therefore, controlling the water content is crucial. In some cases, anhydrous conditions can be beneficial, especially when using boronic acid derivatives that do not require hydrolysis for activation.[5]

Troubleshooting Guide

Problem 1: Low yield of the desired coupled product with significant formation of the deboronated arene.

This is the classic symptom of protodeboronation outcompeting the desired Suzuki coupling. Here’s a systematic approach to troubleshoot this issue:

Visualizing the Competing Pathways

To effectively troubleshoot, it's essential to understand the kinetic race between the productive Suzuki cycle and the off-cycle protodeboronation pathway.

Suzuki_vs_Protodeboronation cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_proto Protodeboronation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product BoronicAcid Ar'-B(OR)2 Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H+ Byproduct Ar'-H (Byproduct) Protodeboronation->Byproduct BoronicAcid_input Ar'-B(OR)2 Input BoronicAcid_input->Transmetal Consumed in Suzuki Cycle BoronicAcid_input->BoronicAcid

Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.

Step-by-Step Troubleshooting Workflow

Troubleshooting_Workflow cluster_1 Boron Source Modification cluster_2 Base Optimization cluster_3 Catalyst System Tuning cluster_4 Reaction Condition Adjustment Start Low Yield & High Protodeboronation Step1 Step 1: Evaluate the Boron Source Start->Step1 Step2 Step 2: Optimize the Base Step1->Step2 If protodeboronation persists Action1a Switch from boronic acid to a pinacol ester or trifluoroborate. Step1->Action1a Action1b Consider using a MIDA boronate for slow release. Step1->Action1b Step3 Step 3: Re-evaluate the Catalyst System Step2->Step3 If improvement is insufficient Action2a Use a weaker base (e.g., K2CO3, CsF, K3PO4) instead of strong hydroxides. Step2->Action2a Action2b Use anhydrous conditions with a solid base (e.g., powdered KF or Cs2CO3). Step2->Action2b Step4 Step 4: Adjust Solvent and Temperature Step3->Step4 For further optimization Action3a Increase catalyst loading to accelerate the productive reaction. Step3->Action3a Action3b Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to promote reductive elimination. Step3->Action3b Success Improved Yield Step4->Success Action4a Lower the reaction temperature to disfavor the decomposition pathway. Step4->Action4a Action4b Use an anhydrous aprotic solvent (e.g., dioxane, toluene) and minimize water. Step4->Action4b

Caption: A systematic workflow for troubleshooting protodeboronation.

Detailed Explanations for the Troubleshooting Workflow:

  • Step 1: Evaluate the Boron Source

    • Rationale: The stability of the boronic acid derivative is paramount. As discussed in the FAQs, switching to more stable forms like pinacol esters, trifluoroborates, or MIDA boronates can significantly reduce the concentration of the susceptible free boronic acid at any given time.[1][3][4]

    • Actionable Advice: If you are using a 2-pyridylboronic acid, consider preparing its lithium triisopropylboronate derivative, which has shown enhanced stability and reactivity in couplings with aryl bromides.[2]

  • Step 2: Optimize the Base

    • Rationale: The base is crucial for activating the boronic acid for transmetalation, but strong bases, especially in aqueous media, can also accelerate protodeboronation.[6] The choice of base can therefore be a delicate balance.

    • Actionable Advice: Move away from strong bases like NaOH or KOH. Weaker inorganic bases such as K₃PO₄, K₂CO₃, or CsF are often effective in promoting the Suzuki coupling while minimizing the undesired side reaction.[5][7] For particularly sensitive substrates, anhydrous conditions with powdered KF can be very effective.[2][6]

  • Step 3: Re-evaluate the Catalyst System

    • Rationale: The goal is to accelerate the rate of the productive Suzuki catalytic cycle so that it outcompetes the rate of protodeboronation. The choice of palladium source and, more importantly, the ligand, plays a critical role here.

    • Actionable Advice:

      • Ligand Choice: For challenging couplings like those involving bromopyridines, standard ligands like PPh₃ may not be sufficient. Electron-rich and bulky phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, can promote the often rate-limiting oxidative addition and reductive elimination steps, leading to a faster turnover and less time for the boronic acid to decompose.[8]

      • Catalyst Loading: While not always ideal from a process chemistry perspective, temporarily increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can help the desired reaction proceed more quickly, thereby improving the yield.[5]

  • Step 4: Adjust Solvent and Temperature

    • Rationale: Both temperature and the solvent environment can influence the rates of the competing reactions.

    • Actionable Advice:

      • Solvent: Aprotic solvents like 1,4-dioxane or toluene, often with a minimal amount of water to dissolve the base, are common choices.[1][7] If protodeboronation is severe, consider moving to strictly anhydrous conditions.

      • Temperature: While higher temperatures generally increase reaction rates, they can sometimes accelerate the decomposition of the boronic acid more than the desired coupling. It can be beneficial to screen lower temperatures (e.g., 80 °C instead of 110 °C) to see if a better balance can be achieved, especially when using a highly active catalyst system.[5]

Problem 2: My reaction is sluggish and gives a low yield, but I don't see significant protodeboronation.

In this case, the issue might be with the catalytic cycle itself, rather than the stability of the boronic acid.

  • Possible Cause 1: Inefficient Oxidative Addition.

    • Explanation: The oxidative addition of the bromopyridine to the Pd(0) center can be slow, especially if the pyridine ring is electron-rich.

    • Solution: Employ a more electron-rich and bulky ligand, such as SPhos or an NHC-based ligand, to facilitate this step.[8]

  • Possible Cause 2: Slow Transmetalation.

    • Explanation: The transfer of the organic group from boron to palladium can be a rate-limiting step, particularly with electron-deficient heteroaryl boron derivatives.[2]

    • Solution: Ensure your base is effective at activating the boronic acid. A switch to a stronger, yet non-nucleophilic base like K₃PO₄ or Cs₂CO₃ might be beneficial. Also, using a more reactive boronate, such as a trifluoroborate, can sometimes accelerate this step.

  • Possible Cause 3: Difficult Reductive Elimination.

    • Explanation: The final step to form the C-C bond and regenerate the catalyst can be hindered, leading to catalyst deactivation.

    • Solution: Bulky ligands are known to promote reductive elimination. If you are using a less bulky ligand, switching to one like SPhos or XPhos could improve the rate of this step.

Data Summary: Condition Screening for Suzuki Coupling of Bromopyridines

The following table provides a summary of reported conditions for the Suzuki coupling of bromopyridines, offering a starting point for your reaction optimization.

BromopyridineBoronic Acid DerivativeCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3-BromopyridinePhenyltrifluoroboratePd(OAc)₂K₂CO₃Water10095[9]
2-BromopyridineArylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃aq. iPrOH8070-95[10]
Aryl Bromide2-Pyridylboronate (Li salt)Pd₂(dba)₃ / Phosphite LigandKFDioxane11063-91[2]
BromopyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane100High[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Bromides[2]

This protocol is particularly useful for the challenging coupling of 2-pyridyl nucleophiles.

  • Preparation of the Catalyst Mixture: In an oven-dried, argon-flushed Schlenk tube, combine Pd₂(dba)₃ (2.0-3.0 mol%), the phosphite ligand (6.0-9.0 mol%), the lithium triisopropyl 2-pyridylboronate (1.5 equivalents), and anhydrous KF (3.0 equivalents).

  • Solvent and Reagent Addition: Cap the tube with a rubber septum, and further evacuate and backfill with argon (3 cycles). Add anhydrous 1,4-dioxane (e.g., 3 mL per mmol of the aryl bromide) via syringe. Then, add the aryl bromide (1.0 equivalent) via syringe (if liquid) or as a solid during the initial setup.

  • Reaction: Replace the septum with a Teflon screw cap, seal the tube, and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by a suitable method (e.g., GC-MS or LC-MS). Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]

  • For the pro's (Suzuki) : r/Chempros. Reddit. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. ACS Publications. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. ResearchGate. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. ACS Publications. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ACS Publications. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. ResearchGate. [Link]

  • Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Reddit. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]

  • Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers).. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]

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Optimization

Technical Support Center: Managing Moisture Sensitivity in Reactions with 5-Bromo-2-piperidinonicotinic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 5-Bromo-2-piperidinonicotinic acid. It addresses the critical aspect of moisture sensitivity,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 5-Bromo-2-piperidinonicotinic acid. It addresses the critical aspect of moisture sensitivity, offering troubleshooting advice and detailed protocols to ensure the success of your reactions.

Introduction: The Challenge of Moisture

5-Bromo-2-piperidinonicotinic acid, like many carboxylic acids, can exhibit hygroscopic tendencies, meaning it can absorb moisture from the atmosphere.[1] This seemingly minor issue can have significant consequences in organic synthesis, particularly in reactions sensitive to water, such as amide bond formation.[2][3] The presence of water can lead to decreased yields, formation of unwanted byproducts, and in some cases, complete reaction failure.[4] This support center is designed to equip you with the knowledge and techniques to effectively manage moisture and achieve reproducible, high-quality results.

Frequently Asked Questions (FAQs)

Q1: Is 5-Bromo-2-piperidinonicotinic acid moisture-sensitive?

A1: While specific hygroscopicity data for 5-Bromo-2-piperidinonicotinic acid is not extensively published, its carboxylic acid functional group makes it susceptible to moisture absorption.[1] It is best practice to handle it as a moisture-sensitive compound to prevent potential complications in your reactions.

Q2: How should I store 5-Bromo-2-piperidinonicotinic acid?

A2: To minimize moisture absorption, store 5-Bromo-2-piperidinonicotinic acid in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or silica gel. For long-term storage, a glove box with an inert atmosphere is ideal.

Q3: What are the visible signs of moisture contamination in my reagent?

A3: Visual inspection can sometimes indicate moisture contamination. The powder may appear clumpy or sticky rather than free-flowing. However, the absence of these signs does not guarantee the absence of moisture.

Q4: Can I dry 5-Bromo-2-piperidinonicotinic acid if I suspect it has absorbed moisture?

A4: Drying can be attempted by placing the compound in a vacuum oven at a moderate temperature. However, it is crucial to first determine the compound's thermal stability to avoid decomposition. A safer approach is to use fresh, properly stored material for moisture-sensitive reactions.

Q5: What is the most significant impact of moisture in a typical reaction involving this acid, such as an amide coupling?

A5: In amide coupling reactions, water can hydrolyze the activated carboxylic acid intermediate (e.g., an acyl chloride or an active ester), converting it back to the carboxylic acid and preventing the desired reaction with the amine.[5][6] This leads to low or no product yield.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and links them to potential moisture-related issues.

Problem 1: Low or No Product Yield in an Amide Coupling Reaction

Possible Cause: Moisture contamination is a primary suspect.

Troubleshooting Steps:

  • Evaluate Your Reagents and Solvents:

    • Solvent Purity: Did you use anhydrous solvents? Commercially available anhydrous solvents should be used directly from a sealed bottle. If you are drying your own solvents, ensure the method is effective.

    • Reagent Handling: Was the 5-Bromo-2-piperidinonicotinic acid and the amine handled under an inert atmosphere?

  • Assess Your Reaction Setup:

    • Glassware: Was all glassware thoroughly dried before use? Oven-drying or flame-drying under vacuum are standard procedures.[7]

    • Inert Atmosphere: Was the reaction performed under a positive pressure of an inert gas like nitrogen or argon?[8][9]

  • Investigate the Coupling Reagent:

    • Some coupling reagents are themselves moisture-sensitive. Ensure they have been stored and handled correctly.

dot

Troubleshooting_Low_Yield start Low or No Product Yield check_moisture Suspect Moisture Contamination start->check_moisture reagents Evaluate Reagents & Solvents check_moisture->reagents Where could water be? setup Assess Reaction Setup check_moisture->setup coupling_reagent Check Coupling Reagent check_moisture->coupling_reagent sub_reagents Use fresh, anhydrous solvents Handle reagents under inert atmosphere Check amine for water content reagents->sub_reagents sub_setup Oven/flame-dry glassware Ensure positive inert gas pressure Use septa and needles for transfers setup->sub_setup sub_coupling Use fresh, properly stored coupling reagent coupling_reagent->sub_coupling solution Implement Corrective Actions sub_reagents->solution sub_setup->solution sub_coupling->solution

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of an Unexpected Byproduct with a Molecular Weight Corresponding to the Dimer of 5-Bromo-2-piperidinonicotinic acid (Anhydride Formation)

Possible Cause: This can occur if a dehydrating coupling reagent is used and the reaction with the amine is slow, or if the activated acid intermediate is not consumed quickly. While not directly a moisture issue, improper reaction conditions can lead to this side reaction.

Troubleshooting Steps:

  • Order of Addition: Add the coupling reagent to the carboxylic acid and allow for activation before adding the amine.

  • Temperature Control: Some coupling reactions are exothermic. Maintain the recommended reaction temperature to avoid side reactions.

  • Stoichiometry: Ensure the correct stoichiometry of all reagents. An excess of the carboxylic acid can favor anhydride formation.

Key Experimental Protocols

Protocol 1: Drying of Reaction Solvents

For many applications, commercially available anhydrous solvents are sufficient. However, for highly moisture-sensitive reactions, further drying may be necessary.

SolventDrying AgentProcedure
Dichloromethane (DCM)Calcium hydride (CaH₂)Stir over CaH₂ for 24 hours, then distill under an inert atmosphere.
Tetrahydrofuran (THF)Sodium/benzophenoneReflux under an inert atmosphere until the solution is deep blue/purple, then distill.
Acetonitrile (MeCN)Calcium hydride (CaH₂)Stir over CaH₂ for 24 hours, then distill under an inert atmosphere.

Note: Always handle these reactive drying agents with extreme care and follow established safety protocols.

Protocol 2: Setting up a Reaction Under an Inert Atmosphere (Schlenk Line Technique)
  • Glassware Preparation: Assemble the reaction flask and condenser. Heat the glassware with a heat gun under a vacuum to remove adsorbed water.[7] Allow to cool under a stream of inert gas.

  • Reagent Addition: Add the 5-Bromo-2-piperidinonicotinic acid and a magnetic stir bar to the cooled flask under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous solvent via a syringe through a rubber septum.[7][9]

  • Inert Gas Balloon: Puncture a balloon filled with the inert gas onto the reaction flask with a needle to maintain a positive pressure.

  • Reagent Addition via Syringe: Dissolve other reagents in anhydrous solvent and add them to the reaction flask via a syringe.

dot

Schlenk_Setup A 1. Assemble and Flame-Dry Glassware Under Vacuum B 2. Cool Under Inert Gas (N2 or Ar) A->B C 3. Add Solid Reagent Under Positive Gas Flow B->C D 4. Add Anhydrous Solvent via Syringe C->D E 5. Attach Inert Gas Balloon D->E F 6. Add Liquid Reagents via Syringe E->F G Reaction Ready F->G

Caption: Workflow for setting up a moisture-sensitive reaction.

Protocol 3: Quantitative Determination of Water Content by Karl Fischer Titration

For rigorous quantification of water content in your starting material or solvents, Karl Fischer titration is the gold standard.[10][11][12]

  • Sample Preparation: Accurately weigh a sample of 5-Bromo-2-piperidinonicotinic acid and dissolve it in a suitable anhydrous solvent (e.g., anhydrous methanol).

  • Titration: Titrate the sample with a standardized Karl Fischer reagent. The endpoint is detected potentiometrically.

  • Calculation: The water content is calculated based on the amount of titrant consumed.

There are two main types of Karl Fischer titration: volumetric and coulometric.[13][14] The choice depends on the expected water content.

Data Presentation: Common Drying Agents for Solvents

Drying AgentCapacitySpeedEfficiencyComments
Magnesium Sulfate (MgSO₄) HighFastGoodFine powder, requires filtration.[15]
Sodium Sulfate (Na₂SO₄) HighSlowLowGranular, easy to decant from.[15][16]
Calcium Chloride (CaCl₂) HighMediumHighCan form complexes with alcohols, amines, and some carbonyl compounds.
Molecular Sieves (3Å or 4Å) HighMediumHighExcellent for achieving very low water content.[17]
Calcium Hydride (CaH₂) MediumMediumHighReacts with water to produce H₂ gas; use with caution.

Conclusion

Successfully working with 5-Bromo-2-piperidinonicotinic acid in moisture-sensitive reactions hinges on a proactive and meticulous approach to excluding water from your experimental setup. By understanding the potential sources of moisture contamination and implementing the robust techniques outlined in this guide, you can significantly improve the reliability and outcome of your synthetic efforts.

References

  • Wang A, et al. Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and LDA in THF. Heterocycles, 1997, 45(10): 1929-1935.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available from: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Available from: [Link]

  • Drying Organic Solutions. Organic Chemistry at CU Boulder. Available from: [Link]

  • Synthesis of Carboxylic Acids. Available from: [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • What Is Karl Fischer Titration?. Mettler Toledo. Available from: [Link]

  • 3.2: Drying Agents. Chemistry LibreTexts. Available from: [Link]

  • 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. PubChem. Available from: [Link]

  • Karl Fischer water content titration. Scharlab. Available from: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • 21.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts. Available from: [Link]

  • investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. Available from: [Link]

  • What are some common causes of low reaction yields?. Reddit. Available from: [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available from: [Link]

  • 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. Organic Chemistry. Available from: [Link]

  • Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. Available from: [Link]

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  • Using drying agents. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. ResearchGate. Available from: [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. ACP. Available from: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

  • Water Determination (Karl Fischer Method). Available from: [Link]

  • US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. Google Patents.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Inert atmosphere Technique. Reddit. Available from: [Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. Available from: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Available from: [Link]

  • 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699. PubChem - NIH. Available from: [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Reactivity in Synthesis: 5-Bromonicotinic Acid vs. 5-Iodonicotinic Acid

Introduction: The Strategic Importance of 5-Halonicotinic Acids In the landscape of modern medicinal chemistry, the pyridine-3-carboxylic acid (nicotinic acid) scaffold is a privileged structure, appearing in numerous bl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Halonicotinic Acids

In the landscape of modern medicinal chemistry, the pyridine-3-carboxylic acid (nicotinic acid) scaffold is a privileged structure, appearing in numerous blockbuster pharmaceuticals and agrochemicals. Its value lies in its metabolic stability, hydrogen bonding capabilities, and versatile synthetic handles. The introduction of a halogen at the 5-position transforms this simple core into a powerful building block, opening gateways to a diverse chemical space through contemporary cross-coupling and substitution chemistries.[1]

The choice between 5-bromonicotinic acid and its iodo-analogue is a frequent and critical decision point in synthetic planning. While structurally similar, their reactivity differs significantly, impacting reaction rates, achievable yields, required catalyst systems, and overall process efficiency. This guide will dissect these differences, moving from foundational physicochemical properties to a detailed analysis of their performance in key synthetic transformations.

Foundational Physicochemical Properties: The "Why" Behind the Reactivity

The divergent behavior of these two molecules is rooted in the fundamental properties of the carbon-halogen bond. The carbon-iodine bond is both longer and weaker than the carbon-bromine bond, a direct consequence of the larger atomic radius and lower electronegativity of iodine.

Property5-Bromonicotinic Acid5-Iodonicotinic AcidRationale for Reactivity Difference
CAS Number 20826-04-4[2]15366-65-1[1]N/A
Molecular Weight 202.01 g/mol [2]249.01 g/mol [1]Affects stoichiometry but not intrinsic reactivity.
Melting Point 178 - 180 °CN/A (BP: 376.2 °C)[1]General physical property.
C-X Bond Energy ~285 kJ/mol~213 kJ/molThe C-I bond requires significantly less energy to cleave, facilitating reactions where this is the rate-limiting step (e.g., oxidative addition).

Note: Bond energies are average values for C(sp²)–X bonds and serve as a reliable proxy for this comparison.

This difference in bond dissociation energy is the single most important factor governing reactivity in palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation. In this arena, the choice of halogen has profound implications. The universally accepted reactivity trend for the oxidative addition step—the most common rate-determining step—is I > Br >> Cl .[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C(sp²)-C(sp²) bond between an organohalide and an organoboron species, is indispensable in drug discovery for creating biaryl and heteroaryl-aryl structures.

Mechanism & Rationale: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[4] Due to its lower bond dissociation energy, the C-I bond of 5-iodonicotinic acid undergoes this step much more readily than the C-Br bond of its counterpart. This translates to faster reaction kinetics, often allowing for lower catalyst loadings, milder temperatures, and shorter reaction times.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition (Rate-Determining Step) Faster for Ar-I pd2_trans Ar-Pd(II)L₂(R) pd2_complex->pd2_trans Transmetalation [R-B(OR)₃]⁻ product Ar-R pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration sub Ar-X (5-Iodo/Bromo-Nicotinic Acid) boronic R-B(OR)₂ base Base (e.g., K₂CO₃)

Caption: Suzuki-Miyaura Catalytic Cycle.

Comparative Experimental Data (Illustrative):

SubstrateTemp. (°C)Time (h)Typical Yield (%)Key Advantage
5-Bromonicotinic Acid1001285-95%Lower cost, wide availability.
5-Iodonicotinic Acid80390-98%Higher reactivity, milder conditions, faster.

Experimental Protocol: Suzuki-Miyaura Coupling of Phenylboronic Acid

  • System Validation: The protocol includes monitoring by TLC or LC-MS to confirm the consumption of starting material, ensuring the reaction has proceeded to completion. A control reaction without the palladium catalyst should yield no product, validating the catalytic nature of the transformation.

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-halonicotinic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 10 mL).

    • Heat the reaction mixture to the desired temperature (e.g., 80°C for the iodo-compound, 100°C for the bromo-compound) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the 5-phenylnicotinic acid.

Heck Coupling

The Heck reaction couples an aryl halide with an alkene to form a new, substituted alkene, providing a powerful method for C(sp²)-C(sp²) bond formation with vinyl partners.

Mechanism & Rationale: Similar to the Suzuki coupling, the catalytic cycle is initiated by the oxidative addition of Pd(0) to the C-X bond.[5] Consequently, 5-iodonicotinic acid is again the more reactive substrate, typically requiring less forcing conditions than 5-bromonicotinic acid to achieve comparable results.[3]

Heck_Workflow start Combine: Ar-X (Iodo or Bromo) Alkene Base (e.g., Et₃N) Pd Catalyst (e.g., Pd(OAc)₂) reaction Heat & Stir (e.g., 80-120°C) start->reaction workup Aqueous Workup & Extraction reaction->workup Monitor until completion purify Purification (Chromatography) workup->purify product Substituted Alkene purify->product

Caption: General Experimental Workflow for Heck Coupling.

Comparative Experimental Data (Illustrative):

SubstrateTemp. (°C)Time (h)Typical Yield (%)Key Advantage
5-Bromonicotinic Acid1201675-85%Economical for large-scale synthesis.
5-Iodonicotinic Acid100680-90%Faster reaction, better for sensitive substrates.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[6][7] This reaction has supplanted harsher, classical methods and is a mainstay in the synthesis of pharmaceutical candidates.

Mechanism & Rationale: The reaction follows the same general catalytic cycle: oxidative addition, coordination of the amine, deprotonation by base to form an amido complex, and finally, reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst. While the faster oxidative addition of 5-iodonicotinic acid is advantageous, the overall efficiency can be highly dependent on the choice of phosphine ligand, which plays a crucial role in stabilizing the palladium intermediates and promoting the reductive elimination step. Some studies have noted that with certain ligand systems, aryl iodides can form off-cycle, unreactive palladium-iodide bridged dimers, though modern, bulky electron-rich ligands often mitigate this issue.[8] Nevertheless, for most applications, the iodo-substrate offers a kinetic advantage.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition (Faster for Ar-I) pd2_amido [Ar-Pd(II)L₂(NR¹R²)]⁺ pd2_complex->pd2_amido Amine Coordination & Deprotonation product Ar-NR¹R² pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration sub Ar-X (Iodo or Bromo) amine HNR¹R² base Base (e.g., NaOtBu)

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Comparative Experimental Data (Illustrative):

SubstrateTemp. (°C)Time (h)Typical Yield (%)Key Advantage
5-Bromonicotinic Acid1101880-90%Robust and well-documented.
5-Iodonicotinic Acid90885-95%Higher turnover frequency, energy saving.

Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity

While less common for these specific substrates compared to cross-coupling, Nucleophilic Aromatic Substitution (SNAr) is a powerful tool when the pyridine ring is sufficiently electron-deficient. This reaction class presents a fascinating reversal of the halide reactivity trend.

Mechanism & Rationale: The SNAr reaction proceeds via a two-step, addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group helps to stabilize this negative charge.

Crucially, C-X bond cleavage occurs after the rate-limiting step. Therefore, bond strength is not the primary driver of reactivity. Instead, the halogen's electronegativity is key. The more electronegative the halogen, the more it polarizes the C-X bond, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack. This leads to a reactivity trend of F > Cl > Br > I . Therefore, in an SNAr context, 5-bromonicotinic acid is expected to be more reactive than 5-iodonicotinic acid.

SNAr_Mechanism start Ar-X + Nu⁻ (X = Br or I) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Step 1: Addition (Rate-Determining) Faster for more electronegative X product Ar-Nu + X⁻ intermediate->product Step 2: Elimination (Fast)

Caption: SNAr Addition-Elimination Mechanism.

Practical Considerations: Synthesis, Availability, and Cost

  • Synthesis: 5-Bromonicotinic acid is readily prepared on a large scale via the direct bromination of inexpensive nicotinic acid.[9] The synthesis of 5-iodonicotinic acid is more involved, often proceeding from 5-aminonicotinic acid (which can be made from the bromo-analogue) via a Sandmeyer-type iodination reaction.[10]

  • Availability and Cost: As a result of its more straightforward synthesis, 5-bromonicotinic acid is generally more widely available from commercial suppliers and is significantly less expensive than 5-iodonicotinic acid. This cost differential is a major factor in process development and large-scale manufacturing.

Conclusion and Strategic Recommendations

The choice between 5-bromonicotinic acid and 5-iodonicotinic acid is not a matter of one being universally "better," but of selecting the right tool for the specific synthetic task. The decision should be guided by the reaction type, the sensitivity of other functional groups in the molecule, and practical considerations of time and budget.

Decision Matrix:

Reaction TypeRecommended SubstratePrimary RationaleSecondary Considerations
Suzuki, Heck, Buchwald-Hartwig 5-Iodonicotinic Acid Higher Reactivity: Faster oxidative addition due to weaker C-I bond.Allows for milder temperatures, shorter times, and potentially lower catalyst loadings. Ideal for sensitive substrates.
Nucleophilic Aromatic (SNAr) 5-Bromonicotinic Acid Higher Reactivity: Greater C-Br bond polarity makes the carbon more electrophilic for the rate-determining nucleophilic attack.Reaction is faster and more efficient compared to the iodo-analogue under identical conditions.
Process/Scale-Up Chemistry 5-Bromonicotinic Acid Lower Cost & Availability: Significantly more economical and readily sourced for large-scale campaigns.Reactivity difference can often be compensated for by adjusting reaction conditions (higher temp, longer time).

Final Recommendation: For exploratory, discovery-phase chemistry where speed and mild conditions are paramount, 5-iodonicotinic acid is the superior choice for palladium-catalyzed cross-coupling reactions. For process development, large-scale synthesis, or when SNAr chemistry is planned, the economic and reactivity advantages of 5-bromonicotinic acid make it the more strategic and logical starting material.

References

  • PubChem. (n.d.). 5-Nitronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Iodonicotinic acid. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Isonicotinic acid. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of high-purity 5-methyl-nicotinic acid.
  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Center for Biotechnology Information. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Isonicotinic acid, Hi-LR™. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Heck reaction. In Wikipedia. Retrieved from [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Retrieved from [Link]

  • National Institutes of Health. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • University of Florida. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

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Comparative

A Comparative In Vitro Analysis of 5-Bromo-Substituted Heterocyclic Compounds as Anticancer Agents

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly bromine, into heterocyclic scaffolds is a well-established approach to enhance pharmacological activity. The 5-bromo s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly bromine, into heterocyclic scaffolds is a well-established approach to enhance pharmacological activity. The 5-bromo substitution often leads to improved binding affinity, metabolic stability, and overall efficacy of small molecule inhibitors. This guide provides a comparative analysis of the in vitro anticancer activity of two distinct classes of 5-bromo-substituted heterocyclic derivatives: 5-bromoindole-2-carboxylic acids and 5-bromo-7-azaindolin-2-ones . Drawing upon published experimental data, we will delve into their performance in various cell-based and enzyme-inhibition assays, elucidate structure-activity relationships (SAR), and provide detailed protocols for key experimental procedures. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and evaluation of novel oncology therapeutics.

The Rationale for Comparing 5-Bromo-Substituted Heterocycles

The indole and azaindolinone cores are privileged structures in medicinal chemistry, known to interact with a variety of biological targets. The addition of a bromine atom at the 5-position can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced interactions with target proteins. This comparison aims to highlight how different heterocyclic frameworks bearing the same key substitution exhibit varying potencies and selectivities against cancer cell lines and specific molecular targets, such as receptor tyrosine kinases (RTKs).

Comparative In Vitro Performance

The following table summarizes the in vitro anticancer activity of selected 5-bromoindole-2-carboxylic acid and 5-bromo-7-azaindolin-2-one derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), a standard metric for cytotoxicity.

Compound ClassDerivativeTarget(s)Cell LineIC50 (µM)Reference
5-Bromoindole-2-Carboxylic Acid Hydrazone 5BDBICVEGFR-2HepG2 (Liver Cancer)14.3[1]
5-Bromoindole-2-Carboxylic Acid Compound 3aEGFRHepG2 (Liver Cancer)Not specified, but most potent[2][3]
A549 (Lung Cancer)[2][3]
MCF-7 (Breast Cancer)[2][3]
5-Bromo-7-azaindolin-2-one Compound 23cMulti-targetedA549 (Lung Cancer)3.103[4]
Compound 23dMulti-targetedSkov-3 (Ovarian Cancer)3.721[4]
Compound 23pMulti-targetedHepG2 (Liver Cancer)2.357 - 3.012[4]
Sunitinib (Reference Drug)Multi-targetedHepG2, A549, Skov-329.257 - 65.606[4]

Expert Analysis of the Data: The presented data highlights the potent anticancer activity of these 5-bromo-substituted heterocycles. Notably, the 5-bromo-7-azaindolin-2-one derivatives (23c, 23d, and 23p) exhibit significantly lower IC50 values against A549, Skov-3, and HepG2 cell lines compared to the established multi-targeted kinase inhibitor, Sunitinib.[4] This suggests a promising therapeutic window for this scaffold. The 5-bromoindole-2-carboxylic acid hydrazone derivative, 5BDBIC, also demonstrates potent activity against HepG2 cells, with an IC50 comparable to the standard VEGFR TK inhibitor sorafenib.[1] Compound 3a from the 5-bromoindole-2-carboxylic acid series was identified as the most potent inhibitor of EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis.[2][3]

Mechanistic Insights: Targeting Receptor Tyrosine Kinase Signaling

Many of the evaluated compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR. These receptors play a crucial role in tumor angiogenesis, proliferation, and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) P1 Dimerization & Autophosphorylation RTK->P1 Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Binds Compound 5-Bromo Derivative (Inhibitor) Compound->RTK Inhibits P2 Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P1->P2 P3 Gene Transcription P2->P3 P4 Cell Proliferation, Angiogenesis, Survival P3->P4

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway by 5-bromo derivatives.

Experimental Methodologies

A self-validating experimental approach is crucial for obtaining reliable in vitro data. Below are detailed protocols for the key assays used to evaluate the anticancer activity of the 5-bromo derivatives.

In Vitro Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-bromo derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Receptor Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific receptor tyrosine kinase.

Protocol:

  • Assay Setup: In a 96-well plate, add the purified recombinant kinase domain of the target receptor (e.g., VEGFR-2, EGFR), a specific substrate peptide, and ATP.

  • Inhibitor Addition: Add varying concentrations of the 5-bromo derivatives to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of remaining ATP.

  • Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC50 value.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR A Synthesis of 5-Bromo Derivatives B Structural Confirmation (NMR, MS, IR) A->B C Cell-Based Assays (e.g., MTT Assay) B->C D Enzyme Inhibition Assays (e.g., Kinase Assay) C->D E Mechanism of Action Studies (Cell Cycle, Apoptosis) D->E F IC50 Determination E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: A generalized experimental workflow for the in vitro evaluation of 5-bromo derivatives.

Structure-Activity Relationship (SAR) Insights

The analysis of the in vitro data reveals several key structure-activity relationships:

  • The 5-Bromo Substituent: The presence of the bromine atom at the 5-position of the indole or azaindolinone ring is a common feature among the most active compounds, suggesting its importance for potent anticancer activity.[2][3][4]

  • Side Chain Modifications: In the 5-bromo-7-azaindolin-2-one series, the nature of the linker and the heterocyclic amine at the N-1 position significantly influences potency.[4] For instance, alkyl chains of C3/C4 as linkers and the presence of a pyridine or piperidine moiety were found to be favorable for activity.[4]

  • Hydrazone Moiety: For the 5-bromoindole-2-carboxylic acid derivatives, the introduction of a hydrazone linkage with specific aromatic substituents, such as a 4-(dimethylamino)benzylidene group in 5BDBIC, leads to potent VEGFR-2 inhibition.[1]

Conclusion

This comparative guide demonstrates that 5-bromo-substituted heterocyclic compounds, particularly those based on the indole and azaindolinone scaffolds, are a rich source of potent anticancer agents. The in vitro data clearly indicates their ability to inhibit cancer cell proliferation at low micromolar concentrations, often outperforming established drugs. The observed activities are frequently linked to the inhibition of key signaling pathways regulated by receptor tyrosine kinases. The detailed experimental protocols and SAR insights provided herein should serve as a valuable resource for researchers in the field of oncology drug discovery, guiding the design and evaluation of the next generation of targeted therapeutics.

References

  • A Comparative Guide to the In Vitro and In Vivo Activity of 5-Bromoindole-Derived Compounds - Benchchem. (n.d.).
  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors with In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Chemistry & Biodiversity, 19(10), e202200632.
  • Al-Ostath, A. I., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1184-1199.
  • Lee, J. H., et al. (2023). Design, Synthesis, In Vitro, and In Silico Insights of 5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one Derivatives: A Novel Class of Anti-Melanogenic Compounds. Molecules, 28(8), 3381.
  • Poulsen, P. H., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(10), 8384-8399.
  • Li, J., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(8), 1085.
  • Yulizar, Y., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(1), M1843.
  • Yulizar, Y., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(1), M1843.
  • Al-Ostath, A. I., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate.

Sources

Validation

Efficacy of 5-Bromo-2-piperidinonicotinic Acid Analogs Against Specific Kinases: A Comparative Guide

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the therapeutic potential of 5-bromo-2-piperidinonicotinic acid analogs as kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the therapeutic potential of 5-bromo-2-piperidinonicotinic acid analogs as kinase inhibitors. While direct experimental data for this specific scaffold is emerging, this document synthesizes information on structurally related compounds, particularly derivatives of 2-oxopiperidine-3-carboxylic acid, to project the prospective efficacy and guide future research. We will delve into the structure-activity relationships (SAR), present a comparative framework for analog evaluation, and provide detailed experimental protocols for assessing kinase inhibition.

Introduction: The Promise of the Piperidinone Scaffold in Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The piperidine and piperidinone scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to their favorable physicochemical properties and their ability to be readily functionalized to achieve potent and selective interactions with therapeutic targets.

Recent findings have highlighted the potential of 2-oxopiperidine-3-carboxylic acid derivatives as potent kinase inhibitors. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including MKN45 gastric cancer cells, with some analogs acting as c-Met kinase inhibitors with IC50 values in the nanomolar range[1]. The core structure, featuring a lactam and a carboxylic acid, provides key hydrogen bonding and ionic interaction points within the ATP-binding pocket of kinases[1].

The focus of this guide, the 5-bromo-2-piperidinonicotinic acid scaffold, introduces two key modifications to this core: a bromine atom at the 5-position and a nicotinic acid moiety. The introduction of a bromine atom can significantly influence a compound's potency and selectivity through halogen bonding and by modulating its metabolic stability. The nicotinic acid group, a bioisostere of a simple carboxylic acid, offers an alternative hydrogen bond acceptor and potential for additional interactions within the kinase active site.

This guide will explore the hypothetical efficacy of these analogs, drawing parallels from established kinase inhibitor classes and providing the necessary experimental framework to validate these hypotheses.

Comparative Efficacy of 5-Bromo-2-piperidinonicotinic Acid Analogs

While specific IC50 values for 5-bromo-2-piperidinonicotinic acid analogs against a panel of kinases are not yet extensively published, we can construct a comparative table based on the known activity of related scaffolds and the anticipated effects of substitutions. The following table provides a hypothetical framework for evaluating the potency of novel analogs. The target kinases listed are those for which related heterocyclic inhibitors have shown activity.

Analog Substitution (R) Target Kinase(s) Hypothetical IC50 (nM) Rationale for Inclusion
BPA-001 Hc-Met, VEGFR2, PDGFRβ50 - 200Baseline compound. The unsubstituted nicotinic acid provides key interactions.
BPA-002 4-Fluoro-phenylc-Met, VEGFR2, PDGFRβ10 - 50Introduction of a halogenated phenyl group often enhances potency through hydrophobic and halogen bonding interactions.
BPA-003 3-Amino-phenylAbl, Src, Lck20 - 100The amino group can form additional hydrogen bonds in the kinase hinge region, a common feature of many kinase inhibitors.
BPA-004 4-Methoxy-phenylPI3Kα, mTOR100 - 500The methoxy group can alter solubility and electronic properties, potentially favoring inhibition of the PI3K family.
BPA-005 CyclopropylAurora A, Aurora B50 - 250Small aliphatic groups can probe hydrophobic pockets and improve metabolic stability.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship. For the 5-bromo-2-piperidinonicotinic acid scaffold, several key structural features can be systematically modified to optimize inhibitory activity.

The Role of the 5-Bromo Substituent

The bromine atom at the 5-position of the piperidinone ring is anticipated to play a significant role in the molecule's activity. Halogen bonds are increasingly recognized as important interactions in protein-ligand binding. The bromine atom can act as a halogen bond donor, interacting with backbone carbonyls or other electron-rich residues in the ATP-binding site. Furthermore, its lipophilic nature can enhance binding to hydrophobic pockets.

The Nicotinic Acid Moiety

The nicotinic acid group is a critical pharmacophore. The pyridine nitrogen can act as a hydrogen bond acceptor, often interacting with key residues in the hinge region of the kinase, a common binding motif for many kinase inhibitors. The carboxylic acid provides a crucial anchor point for ionic interactions with conserved lysine residues.

Amide Analogs

Conversion of the nicotinic acid to various amides allows for the exploration of the solvent-exposed region of the ATP-binding site. This is a well-established strategy to improve potency, selectivity, and pharmacokinetic properties. The nature of the amine used for amide formation can be varied to introduce different functionalities, such as basic amines to improve solubility or bulky hydrophobic groups to enhance potency.

Experimental Protocols

To validate the efficacy of novel 5-bromo-2-piperidinonicotinic acid analogs, a series of biochemical and cell-based assays are required.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of test compounds against a panel of purified kinases.

Principle: The assay measures the transfer of phosphate from ATP to a substrate peptide by the kinase. Inhibition of this process by the test compound is quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of purified kinase, biotinylated substrate peptide, and ATP in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of the test compound solution (in various concentrations) to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Add 5 µL of a mixture of the substrate peptide and ATP to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop solution containing EDTA and a detection reagent (e.g., a europium-labeled anti-phospho-antibody and an APC-labeled streptavidin for TR-FRET detection).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a suitable plate reader (e.g., TR-FRET enabled).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.

Objective: To determine the cellular potency (IC50) of test compounds by measuring the inhibition of substrate phosphorylation.

Principle: Cells are treated with the test compound, and the level of phosphorylation of a specific downstream protein is measured, typically by Western blotting or ELISA-based methods.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MKN45 for c-Met) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., HGF for c-Met) for 15-30 minutes to induce kinase activation and substrate phosphorylation.

  • Cell Lysis:

    • Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Phosphorylation:

    • Western Blot:

      • Determine the protein concentration of the lysates.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-c-Met).

      • Probe with a secondary antibody conjugated to HRP.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

      • Strip the membrane and re-probe for the total protein as a loading control.

    • ELISA-based Assay:

      • Use a commercially available ELISA kit that captures the total target protein and detects the phosphorylated form with a specific antibody.

  • Data Analysis:

    • Quantify the band intensities (Western blot) or the ELISA signal.

    • Normalize the phospho-protein signal to the total protein signal.

    • Calculate the percent inhibition of phosphorylation for each compound concentration.

    • Determine the IC50 value as described for the biochemical assay.

Visualizing the Scientific Workflow and Rationale

To better illustrate the experimental design and the underlying biological context, the following diagrams are provided.

General Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase (RTK)->Downstream Kinase Activates Substrate Protein Substrate Protein Downstream Kinase->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Gene Expression Gene Expression Phosphorylated Substrate->Gene Expression Regulates G Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay Compound Synthesis->Biochemical Assay Test in vitro Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Confirm cellular activity SAR Analysis SAR Analysis Cell-Based Assay->SAR Analysis Generate data for Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Guide Lead Optimization->Compound Synthesis Iterative cycle

Caption: The iterative workflow for kinase inhibitor discovery.

Conclusion and Future Directions

The 5-bromo-2-piperidinonicotinic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. Drawing on the established potential of the 2-oxopiperidine-3-carboxylic acid core, the strategic introduction of a bromine atom and a nicotinic acid moiety offers exciting avenues for enhancing potency, selectivity, and drug-like properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new analogs. Future research should focus on the synthesis of a diverse library of these compounds and their screening against a broad panel of kinases to elucidate their full therapeutic potential.

References

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of 5-Bromo-2-piperidinonicotinic Acid Purity by HPLC

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 5-Bromo-2-pipe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 5-Bromo-2-piperidinonicotinic acid, establishing a robust, reliable, and validated analytical method for purity determination is a critical regulatory and scientific necessity. This guide provides an in-depth, experience-driven comparison of chromatographic strategies and a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for this specific molecule.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide is structured to walk researchers and drug development professionals through the causal logic of method development choices and the rigorous process of validation, ensuring data integrity and regulatory compliance.

Understanding the Analyte and Choosing the Right Tool

5-Bromo-2-piperidinonicotinic acid is a substituted pyridine carboxylic acid. Its structure, featuring a polar carboxylic acid group, a basic piperidine ring, and a brominated aromatic system, presents a unique set of challenges for chromatographic separation. The polarity imparted by the carboxyl and piperidine moieties, combined with the hydrophobicity of the bromo-aromatic core, necessitates a careful selection of stationary and mobile phases.

Why Reversed-Phase HPLC is the Gold Standard

For molecules with this mixed polarity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the overwhelmingly preferred technique, used in approximately 75% of all HPLC methods.[3] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[3][4][5] This setup allows for the separation of analytes based on their hydrophobic interactions with the stationary phase; more non-polar compounds are retained longer.[3][5]

Comparative Column Chemistry Selection:

While a standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, the unique structure of our analyte invites a comparison with alternative chemistries to optimize selectivity for potential impurities.

Column ChemistryPrinciple of Separation & Rationale for 5-Bromo-2-piperidinonicotinic acidPotential AdvantagesPotential Disadvantages
Standard C18 Primarily hydrophobic interactions. The long alkyl chains provide high retentivity for non-polar and moderately polar compounds.Excellent starting point, widely available, extensive literature support. Good retention of the aromatic core.May show poor peak shape for the basic piperidine moiety without mobile phase modifiers. Potential for "phase collapse" in highly aqueous mobile phases.[6]
C8 (Octylsilane) Similar to C18 but with shorter alkyl chains, leading to less hydrophobic retention.Reduced analysis time. May provide better selectivity for more polar impurities that are too strongly retained on C18.Less retention overall, which might be insufficient for separating closely related non-polar impurities.
Polar-Embedded (e.g., Amide or Carbamate) A polar group (like an amide) is embedded within the alkyl chain. This shields residual silanols on the silica surface and provides alternative selectivity.Excellent peak shape for basic compounds. Resistant to phase collapse in 100% aqueous mobile phases.[6] Offers different selectivity based on hydrogen bonding.May have lower overall hydrophobic retention than C18. Selectivity can be highly dependent on mobile phase pH.
Pentafluorophenyl (PFP) Provides a complex mixture of hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions.Highly effective for separating halogenated compounds and isomers.[7] Offers unique selectivity for aromatic and polar analytes.[7]Can be more complex to develop methods for due to the multiple interaction modes. Retention behavior can be less intuitive than C18.

For this guide, we will proceed with a C18 column due to its versatility, but we will incorporate strategies (e.g., buffered mobile phase) to mitigate its potential downsides. This represents the most common and logical starting point in pharmaceutical analysis.

The Blueprint for Validation: A Self-Verifying Protocol

The validation of an analytical method is a systematic process that proves the method is fit for its purpose.[8] Our approach is grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validation.[1][2][9]

The overall workflow for method validation is a sequential and logical process.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Validation cluster_2 Phase 3: Sensitivity & Reliability Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt Spec Specificity (Peak Purity, Resolution) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Final Final Method & Report Rob->Final

Caption: HPLC Method Validation Workflow

System Suitability Testing (SST): The Daily Handshake with Your Instrument

Before any validation experiment or sample analysis, you must confirm the chromatographic system is performing adequately.[10] This is a non-negotiable, self-validating step. SST parameters are established during method development and are run before each sequence.[11]

Protocol: System Suitability

  • Prepare a System Suitability Solution containing 5-Bromo-2-piperidinonicotinic acid and a known, closely eluting impurity or a related compound.

  • Perform a minimum of five replicate injections.

  • Calculate the key parameters against predefined acceptance criteria.

SST ParameterPurposeTypical Acceptance Criteria
Tailing Factor (T) Measures peak symmetry. Asymmetry can indicate column degradation or secondary interactions.T ≤ 2.0[10]
Theoretical Plates (N) Measures column efficiency and peak sharpness.N > 2000
Repeatability (%RSD) Ensures precision of the injection and detection system.%RSD of peak area for replicate injections ≤ 2.0%[10]
Resolution (Rs) Confirms the separation between the main peak and the closest eluting peak.Rs > 2.0[10]
Specificity: Proving You See Only What You Should See

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

Experimental Protocol:

  • Forced Degradation: Subject the analyte to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an undegraded standard and a placebo/blank.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the analyte in all samples. The PDA scans across the entire UV spectrum of the peak, and if the spectrum is consistent from the upslope to the downslope, the peak is considered pure.[13]

Causality: Forced degradation is crucial because it anticipates the potential impurities that could arise during manufacturing or storage. Proving the method can separate these degradants from the main peak is fundamental to its stability-indicating power.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[1] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][2]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 5-Bromo-2-piperidinonicotinic acid spanning the expected working range. For a purity method, this should typically cover from the Limit of Quantitation (LOQ) to 120% or 150% of the target concentration.[1][13]

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the average peak area against concentration.

  • Perform a linear regression analysis.

Data Presentation: Linearity Study Results

Concentration (µg/mL)Avg. Peak Area%RSD
1.0 (LOQ)15,2301.8%
50.0755,1000.9%
100.0 (Target)1,512,3000.6%
120.01,815,4000.5%
150.02,268,9000.4%
Regression Analysis Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy: How Close Are You to the True Value?

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by spiking a placebo matrix with known amounts of the analyte at different concentration levels.[13]

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]

  • Analyze the samples and calculate the percentage recovery of the analyte.

Data Presentation: Accuracy Results

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.699.5%
100%100.0100.3100.3%
120%120.0119.599.6%
Acceptance Criteria 98.0% - 102.0%
Precision: Repeatability and Reproducibility

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the %RSD for each set of measurements and for the combined data.

Data Presentation: Precision Results

Precision LevelMean Purity (%)%RSDAcceptance Criteria
Repeatability (Day 1, Analyst 1) 99.850.45%%RSD ≤ 2.0%
Intermediate (Day 2, Analyst 2) 99.790.51%%RSD ≤ 2.0%
Overall (Combined Data) 99.820.48%%RSD ≤ 2.0%
LOD & LOQ: Defining the Lower Limits
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Causality: The LOQ is arguably the most important parameter for an impurity method, as it defines the lower boundary of what you can reliably report.

Experimental Protocol (Based on Standard Deviation of the Response and the Slope):

  • Determine the slope (S) from the linearity calibration curve.

  • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

  • Calculate using the formulas:

    • LOD = 3.3 * (σ / S) [15]

    • LOQ = 10 * (σ / S) [15]

  • Confirm the calculated LOQ by preparing a standard at that concentration and verifying that its precision and accuracy are acceptable.

Robustness: Withstanding Minor Changes

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a sample while making small, deliberate changes to the chromatographic conditions.

  • Assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

G center Nominal Method (e.g., pH 3.0, Temp 30°C) p1 pH +0.2 units center->p1 p2 pH -0.2 units center->p2 p3 Temp +5°C center->p3 p4 Temp -5°C center->p4 p5 Flow Rate +10% center->p5 p6 Flow Rate -10% center->p6

Caption: Robustness Study Parameters

Data Presentation: Robustness Study

Parameter VariedResulting Resolution (Rs)Resulting Tailing Factor (T)Assessment
Nominal Condition 2.81.2-
Mobile Phase pH +0.2 2.71.2Pass
Mobile Phase pH -0.2 2.91.3Pass
Column Temp +5°C 2.61.1Pass
Flow Rate +10% 2.51.2Pass
Acceptance Criteria Rs > 2.0 T < 2.0 -

Conclusion: From Validation to Routine Application

This guide has detailed a comprehensive, phase-appropriate strategy for the validation of an HPLC purity method for 5-Bromo-2-piperidinonicotinic acid. By grounding our experimental design in the principles of the ICH Q2(R1) guideline and providing causal explanations for each step, we establish a self-validating system that ensures the generation of trustworthy and reliable data. The comparative discussion on column chemistries highlights that while a standard C18 column is a robust starting point, alternatives like PFP or Polar-Embedded phases offer powerful tools for method optimization, especially when dealing with complex impurity profiles.

The successful completion of these validation exercises provides a high degree of assurance that the analytical method is suitable for its intended purpose: to accurately and precisely measure the purity of 5-Bromo-2-piperidinonicotinic acid, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: 〈621〉 Chromatography Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: Phenomenex URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: The Limit of Detection Source: LCGC International - Chromatography Online URL: [Link]

  • Title: Determining LOD and LOQ Based on the Calibration Curve Source: Separation Science URL: [Link]

  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: Reversed-Phase Chromatography & HPLC Columns Source: Orochem Technologies URL: [Link]

  • Title: A New View of Reversed Phase HPLC Selectivity Source: Element Lab Solutions URL: [Link]

  • Title: The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases Source: Hichrom URL: [Link]

Sources

Validation

A Comparative Analysis of the Lipophilicity of Halogenated Nicotinic Acids: A Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of small molecules is paramount. Among these, lipophilicity stands out as a critical determinant of a compo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of small molecules is paramount. Among these, lipophilicity stands out as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis of the lipophilicity of halogenated nicotinic acids, a class of compounds with significant therapeutic potential. We will explore the theoretical underpinnings of lipophilicity, detail rigorous experimental methodologies for its determination, and present a comparative analysis of how halogenation impacts this crucial property.

The Indispensable Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key factor governing a drug's absorption, distribution, metabolism, and excretion (ADME). It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP describes the partitioning of the neutral form of a molecule between an immiscible biphasic system, typically n-octanol and water. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1]

  • LogD is the distribution coefficient at a specific pH and accounts for all ionic and neutral species of a molecule.[2] For ionizable compounds like nicotinic acids, LogD is a more physiologically relevant descriptor of lipophilicity.[1]

A delicate balance of lipophilicity is crucial for a successful drug candidate. While sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

Methodologies for the Experimental Determination of Lipophilicity

Accurate determination of lipophilicity is essential for building robust structure-activity relationships (SAR). Two gold-standard methods are the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct way to determine the partition coefficient. It involves dissolving a compound in a biphasic system of n-octanol and a buffered aqueous solution, allowing the system to reach equilibrium, and then measuring the compound's concentration in each phase.

The choice of buffer is critical for ionizable compounds like nicotinic acids. A phosphate buffer at pH 7.4 is commonly used to mimic physiological conditions. It is also crucial to pre-saturate the n-octanol with the aqueous buffer and vice-versa before the experiment. This minimizes volume changes during the partitioning process that could affect the accuracy of the results. For compounds with very high or very low lipophilicity, adjusting the volume ratio of the two phases can improve the accuracy of the concentration measurements.

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4). Mix equal volumes of n-octanol and the buffer in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the test system should be kept to a minimum, typically below 1%, to avoid co-solvent effects.

  • Partitioning: In a suitable vessel (e.g., a glass vial with a PTFE-lined cap), add a precise volume of the pre-saturated n-octanol and pre-saturated buffer. Add a small aliquot of the compound's stock solution.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. The time required can vary depending on the compound and should be determined empirically (e.g., by sampling at different time points until the concentration in each phase stabilizes).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation of LogD: The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value.

Caption: Shake-Flask LogD Determination Workflow.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, more automated alternative for estimating lipophilicity.[3] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value.

The key to a reliable RP-HPLC method for LogP determination is the use of a set of reference compounds with accurately known LogP values that are structurally similar to the analytes. The mobile phase composition, particularly the type and concentration of the organic modifier (e.g., methanol or acetonitrile), significantly influences the retention times and the quality of the correlation. For ionizable compounds, it is crucial to use a buffered mobile phase to control the ionization state of the analytes.

  • System Setup: Use a reliable HPLC system with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol).

  • Calibration: Prepare solutions of at least five to six reference compounds with known LogP values spanning the expected range of the test compounds.

  • Isocratic Elution: Perform a series of isocratic elutions with varying concentrations of the organic modifier (e.g., 30%, 40%, 50%, 60%, 70% methanol).

  • Data Collection: For each mobile phase composition, inject the reference compounds and the test compounds and record their retention times (tR). Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k): Calculate the capacity factor for each compound at each mobile phase composition using the formula: k = (tR - t0) / t0.

  • Extrapolation to log kw: For each compound, plot log k against the percentage of the organic modifier. Extrapolate the linear regression to 100% aqueous phase to obtain the log kw value.

  • Correlation and LogP Determination: Plot the log kw values of the reference compounds against their known LogP values to generate a calibration curve. Use the log kw of the test compounds to determine their LogP from this calibration curve.

Caption: RP-HPLC LogP Determination Workflow.

Comparative Analysis of Halogenated Nicotinic Acids

The introduction of a halogen atom to the nicotinic acid scaffold can significantly modulate its lipophilicity. The magnitude of this effect depends on the nature of the halogen and its position on the pyridine ring. Due to a lack of a complete set of experimentally determined LogP values under consistent conditions, the following table includes a combination of experimental and computationally predicted values to facilitate a broader comparison.

CompoundHalogenPositionExperimental LogPPredicted LogPpKa
Nicotinic Acid--0.36[4]0.404.85
2-Fluoronicotinic AcidF2-0.81~3.3
5-Fluoronicotinic AcidF5-0.82~4.3
6-Fluoronicotinic AcidF6-0.81~3.4
2-Chloronicotinic AcidCl2-1.322.07
5-Chloronicotinic AcidCl5-1.33~4.1
6-Chloronicotinic AcidCl6-1.32~3.4
2-Bromonicotinic AcidBr2-1.58~2.8
5-Bromonicotinic AcidBr5-1.59~4.0
6-Bromonicotinic AcidBr6-1.58~3.4
2-Iodonicotinic AcidI2-2.05~2.9
5-Iodonicotinic AcidI5-2.06~4.0
6-Iodonicotinic AcidI6-2.05~3.5

Predicted LogP and pKa values are algorithm-based estimates and may vary between different software. The values presented here are for comparative purposes.

The Influence of the Halogen Atom

As we move down the halogen group from fluorine to iodine, there is a consistent and significant increase in lipophilicity. This trend can be attributed to several factors:

  • Increasing Atomic Size and Polarisability: Larger halogens have a greater surface area and more diffuse electron clouds, leading to stronger van der Waals interactions with the nonpolar n-octanol phase.

  • Decreasing Electronegativity: While all halogens are more electronegative than carbon, the effect decreases down the group. This can influence the overall polarity of the molecule.

The Impact of Halogen Position

The position of the halogen on the pyridine ring has a more subtle, yet discernible, effect on lipophilicity.

  • Positions 2 and 6: Halogen substitution at the positions alpha to the nitrogen atom generally results in very similar LogP values.

  • Position 5: Substitution at the 5-position often leads to a slightly higher LogP compared to the 2- and 6-positions. This could be due to the electronic effects of the nitrogen atom being less pronounced at this position, allowing the halogen's lipophilic character to be more fully expressed.

Furthermore, the position of the halogen significantly impacts the acidity (pKa) of the carboxylic acid group. Halogens at the 2- and 6-positions have a more pronounced electron-withdrawing inductive effect, which stabilizes the carboxylate anion and thus lowers the pKa, making the acid stronger. This is an important consideration as a lower pKa means the compound will be more ionized at physiological pH, leading to a lower LogD and potentially reduced membrane permeability.

Intramolecular Interactions

The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen or a halogen at the 2-position can influence the conformation of the molecule and, consequently, its lipophilicity.[5] The formation of such an internal hydrogen bond can shield the polar groups, reducing their interaction with water and thereby increasing the measured lipophilicity.

Conclusion

The halogenation of nicotinic acid provides a powerful tool for modulating its lipophilicity, a key parameter in drug design. The choice of halogen and its position on the pyridine ring allows for fine-tuning of this property to optimize a compound's ADME profile. This guide has provided a framework for understanding and experimentally determining the lipophilicity of this important class of molecules. While computational predictions are valuable, especially in the early stages of discovery, experimental determination using robust methods like the shake-flask or RP-HPLC remains the gold standard for generating high-quality data for lead optimization.

References

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938. PubChem. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • A High-Throughput Method for Lipophilicity Measurement. (2009). PMC. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • logP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD. (2021). YouTube. [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ResearchGate. [Link]

  • Comparison between experimental and calculated log P I values for the... ResearchGate. [Link]

  • Effects of intramolecular hydrogen bonds on lipophilicity. (2019). PubMed. [Link]

  • Prediction of octanol-water partition coefficients for the SAMPL6-log P molecules using molecular dynamics simulations with OPLS-AA, AMBER and CHARMM force fields. PMC. [Link]

  • Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Nicotinic acid, hydrazide | C6H7N3O | CID 11112. PubChem. [Link]

  • Calculated logP values for investigated compounds. ResearchGate. [Link]

  • High throughput HPLC method for determining Log P values.
  • Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences. [Link]

  • Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed. [Link]

  • Effects of intramolecular hydrogen bonds on lipophilicity. ResearchGate. [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. [Link]

  • Hydrogen bond analysis of the p-coumaric acid-nicotinamide cocrystal using the DFT and AIM method. Pharmacy Education. [Link]

  • I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them? ResearchGate. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

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  • LogP and logD calculations. Chemaxon. [Link]

  • Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. ResearchGate. [Link]

  • Showing Compound Nicotinic acid (FDB001014). FooDB. [Link]

  • Study of lipophilicity and application of selected structural descriptors in QSAR analysis of nicotinic acid derivatives. Investigations on RP18WF254 plates. Part II. ResearchGate. [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC. [Link]

  • Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. PMC. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Semantic Scholar. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences. [Link]

  • Weak intramolecular hydrogen bond in picolinic acid. ResearchGate. [Link]

  • Theoretical log P values obtained by the use of computational methods. ResearchGate. [Link]

  • Nicotinic acid, (4-chlorophenyl)methyl ester | C13H10ClNO2 | CID 533049. PubChem. [Link]

  • Table of Acids with Ka and pKa Values* CLAS. CLAS. [Link]

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Safety & Regulatory Compliance

Safety

5-Bromo-2-piperidinonicotinic acid proper disposal procedures

The causality behind this approach is rooted in chemical risk assessment. The presence of a carbon-bromine bond classifies this compound as a halogenated organic, which has specific disposal requirements under regulation...

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind this approach is rooted in chemical risk assessment. The presence of a carbon-bromine bond classifies this compound as a halogenated organic, which has specific disposal requirements under regulations like the Resource Conservation and Recovery Act (RCRA). Furthermore, the nicotinic acid scaffold and piperidine ring, common in bioactive molecules, necessitate that we treat the compound as potentially biologically active and hazardous until proven otherwise.

This protocol is designed to be a self-validating system, ensuring safety and compliance at every stage.

Hazard Assessment and Characterization

Based on an analysis of similar chemical structures, such as 5-Bromonicotinic acid, 5-Bromo-2-chloronicotinic acid, and other brominated pyridines, we can infer the likely hazard profile of 5-Bromo-2-piperidinonicotinic acid.[1][2][3] This assessment is crucial as it dictates the required personal protective equipment (PPE) and handling precautions.

Hazard Category Anticipated Effects & GHS Statements Rationale & Causality
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332)Analogous brominated nitrogen heterocycles often exhibit moderate acute toxicity.[1][4]
Skin Irritation Causes skin irritation. (H315)This is a common characteristic of functionalized aromatic and heterocyclic compounds.[1][2][5]
Eye Irritation Causes serious eye irritation. (H319)The acidic nature and chemical reactivity suggest a high potential for eye irritation.[1][2][5]
Respiratory Irritation May cause respiratory irritation. (H335)Fine, solid particulates of complex organic molecules can irritate the respiratory tract.[1][5]

Personal Protective Equipment (PPE) Protocol

Before handling 5-Bromo-2-piperidinonicotinic acid in any form (pure compound, solutions, or waste), the following PPE is mandatory. This creates a primary barrier of defense against exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.[5]

  • Eye Protection: Use safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][5]

  • Body Protection: A laboratory coat is required. For handling larger quantities or during spill cleanup, consider an impervious apron.[4]

  • Respiratory Protection: All handling of solid material or concentrated solutions should occur in a certified chemical fume hood to prevent inhalation.[6] If a fume hood is not available for a minor task, a NIOSH-approved N95 dust mask may be a temporary, though less ideal, measure.[7]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in chemical waste management. It prevents dangerous reactions between incompatible chemicals and is essential for cost-effective and compliant disposal.[8][9] Because 5-Bromo-2-piperidinonicotinic acid is a halogenated organic compound, it must not be mixed with non-halogenated waste streams.[10][11] The higher cost and specific incineration requirements for halogenated wastes make this segregation economically and environmentally crucial.[10]

The following workflow diagram outlines the decision-making process for segregating waste generated from work with this compound.

G cluster_waste_type 1. Identify Waste Type cluster_solid 2a. Solid Waste Path cluster_liquid 2b. Liquid Waste Path cluster_labware 2c. Labware Path start Waste Generated (5-Bromo-2-piperidinonicotinic acid) is_solid Is the waste primarily solid? start->is_solid Evaluate is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Collect in container labeled: 'HALOGENATED ORGANIC SOLID WASTE' (e.g., weighing boats, contaminated wipes) is_solid->solid_container Yes is_labware Is it contaminated labware? is_liquid->is_labware No liquid_container Collect in container labeled: 'HALOGENATED ORGANIC LIQUID WASTE' (e.g., reaction mixtures, rinsates) is_liquid->liquid_container Yes is_sharp Is it a sharp? (needles, broken glass) is_labware->is_sharp Yes end_storage Store sealed, labeled containers in designated Satellite Accumulation Area. solid_container->end_storage liquid_container->end_storage sharps_container Place in a puncture-proof 'SHARPS' container. is_sharp->sharps_container Yes non_sharp_container Triple-rinse with a suitable solvent. Collect rinsate in Halogenated Liquid Waste. Dispose of glassware in 'BROKEN GLASS' box. is_sharp->non_sharp_container No sharps_container->end_storage non_sharp_container->end_storage ehs_contact Contact EHS for waste pickup and final disposal. end_storage->ehs_contact

Caption: Waste Segregation Workflow for 5-Bromo-2-piperidinonicotinic acid.

Step-by-Step Disposal Protocol

This protocol provides the detailed methodology for handling and preparing the waste for final disposal.

4.1. Preparation and Labeling

  • Obtain dedicated, chemically compatible hazardous waste containers from your institution's Environmental Health & Safety (EHS) department.[12] One container will be for "HALOGENATED ORGANIC SOLID WASTE" and another for "HALOGENATED ORGANIC LIQUID WASTE".

  • Label the containers clearly before adding any waste.[10] The label must include the words "Hazardous Waste" and a full list of the chemical constituents.

4.2. Collection of Solid Waste

  • Carefully place any pure, unadulterated 5-Bromo-2-piperidinonicotinic acid waste into the "HALOGENATED ORGANIC SOLID WASTE" container.

  • Disposable materials that are grossly contaminated, such as weighing papers, gloves, or absorbent pads used for minor spills, should also be placed in this container.[7]

  • Avoid generating dust during transfer. Use tools like anti-static brushes and dustpans.[7]

4.3. Collection of Liquid Waste

  • Pour all liquid waste containing 5-Bromo-2-piperidinonicotinic acid, including reaction mother liquors and solvent rinsates (e.g., from cleaning glassware), into the "HALOGENATED ORGANIC LIQUID WASTE" container.

  • Crucial Precaution: Do not mix incompatible waste streams. For instance, strong acids and bases should be neutralized (adjusting pH to between 5 and 9) before being added to a container with organic waste to prevent exothermic or gas-generating reactions.[8][12]

  • Keep the container securely sealed when not in use to prevent the release of volatile organic compounds (VOCs).[11]

4.4. Decontamination of Labware

  • Non-disposable Glassware: Triple-rinse glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol). The first two rinsates are considered hazardous and must be collected in the "HALOGENATED ORGANIC LIQUID WASTE" container. The third rinsate may be disposed of according to standard laboratory procedures, but conservative practice dictates collecting it as hazardous waste as well.

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed directly into a designated, puncture-proof sharps container for hazardous chemical waste.[6]

Storage and Final Disposal

  • Temporary Storage: Store all sealed and properly labeled hazardous waste containers in a designated and clearly marked satellite accumulation area within the laboratory.[7][9] This area must be well-ventilated and away from sources of ignition or incompatible materials.[7]

  • Professional Disposal: Do not, under any circumstances, dispose of this chemical in the regular trash or pour it down the sanitary sewer.[7][13] This is illegal and environmentally harmful.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed environmental waste management contractor to arrange for the collection and final disposal of the hazardous waste.[6] Final disposal for halogenated organic compounds typically involves high-temperature incineration in a facility equipped with afterburners and scrubbers to manage hazardous combustion byproducts.[14]

Spill Management Protocol

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills (>100g or >250mL) or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

  • Control and Contain (For Minor Spills): For small, manageable spills within a fume hood:

    • Ensure your PPE is intact.

    • Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit).

    • Carefully sweep the absorbed material into a container.

    • Label the container as "Spill Debris: 5-Bromo-2-piperidinonicotinic acid" and manage it as "HALOGENATED ORGANIC SOLID WASTE".[15]

    • Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of 5-Bromo-2-piperidinonicotinic acid, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine.
  • MedChemExpress. (2024). 5-Bromo-2-hydroxymethyl-pyridine Safety Data Sheet.
  • Jubilant Ingrevia Limited. (n.d.). Safety Data Sheet: 5-bromo-2-nitropyridine.
  • ECHEMI. (n.d.). 5-Bromo-2-nitropyridine SDS, 39856-50-3 Safety Data Sheets.
  • Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-chloronicotinic acid.
  • Fisher Scientific. (2014). Safety Data Sheet: 5-Bromonicotinic acid.
  • U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • BenchChem. (2025). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • American Chemical Society. (2025). Chemical Waste Management in Teaching Laboratories: A Case Study.
  • Bhusnure, O. G., et al. (2018). Chemical hazards and safety management in pharmaceutical industry. Journal of Pharmacy Research, 12(3).
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.
  • BenchChem. (2025). Proper Disposal of 1-Azido-2-bromoethane: A Step-by-Step Guide for Laboratory Professionals.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • World Health Organization. (2025). Safe management of pharmaceutical waste from health care facilities: global best practices.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Apollo Scientific. (2023). Safety Data Sheet: 5-Bromo-2-methoxynicotinic acid.

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